17(R)-Hdha
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTYBBUBEPPYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 17(R)-HDHA in the Resolution of Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The resolution of inflammation is no longer considered a passive decay of pro-inflammatory signals but an active, highly regulated process orchestrated by a superclass of lipid mediators known as Specialized Pro-resolving Mediators (SPMs). Among these, the docosahexaenoic acid (DHA)-derived family of resolvins plays a pivotal role. This technical guide focuses on 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA), a key intermediate in the biosynthesis of the aspirin-triggered D-series resolvins (AT-RvDs). We will delve into its biosynthesis, mechanisms of action, cellular targets, and its profound effects on terminating inflammatory responses. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways central to understanding the therapeutic potential of this compound in a variety of inflammatory disorders.
Introduction to this compound
This compound is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). It serves as the direct precursor to the 17R-epimeric series of D-resolvins, also known as aspirin-triggered resolvins (e.g., AT-RvD1).[1] While often viewed as a biosynthetic intermediate, this compound itself possesses intrinsic anti-inflammatory and pro-resolving activities.[2][3] Its formation is a key step in the body's natural "stop" signaling process that actively switches off inflammation and promotes a return to homeostasis.[1][4] The generation of the 17(R) stereoisomer is particularly significant as it is potently induced by aspirin, linking the well-known anti-inflammatory effects of this drug to the active resolution of inflammation.
Biosynthesis of this compound and Aspirin-Triggered Resolvins
The biosynthesis of this compound is a transcellular process involving sequential enzymatic reactions. The key initiating step that defines the "aspirin-triggered" pathway is the acetylation of cyclooxygenase-2 (COX-2) by aspirin.
-
Initiation by Aspirin-Acetylated COX-2: Under normal inflammatory conditions, COX-2 metabolizes arachidonic acid to produce pro-inflammatory prostaglandins. However, when acetylated by aspirin, the enzymatic activity of COX-2 is altered. Instead of producing prostaglandins, the aspirin-acetylated COX-2 converts DHA into 17(R)-hydroperoxy-docosahexaenoic acid (17R-HpDHA).
-
Reduction to this compound: The unstable 17R-HpDHA is rapidly reduced by peroxidases to the more stable this compound.
-
Conversion to AT-Resolvins: this compound is then further metabolized by 5-lipoxygenase (5-LOX), typically in leukocytes such as neutrophils, to generate an epoxide intermediate. This intermediate is subsequently hydrolyzed to form the potent pro-resolving mediators, aspirin-triggered Resolvin D1 (AT-RvD1) and AT-RvD2.
It is important to note that the 17(S) enantiomer, 17(S)-HDHA, is produced via the 15-lipoxygenase (15-LOX) pathway and leads to the biosynthesis of Resolvin D1 (RvD1) and Resolvin D2 (RvD2).
Figure 1: Biosynthesis pathway of this compound and Aspirin-Triggered Resolvins.
Mechanism of Action and Signaling Pathways
The pro-resolving actions of the this compound pathway are primarily mediated by its downstream products, such as AT-RvD1, which engage specific G protein-coupled receptors (GPCRs) on the surface of immune cells. The two main receptors identified for D-series resolvins are:
-
ALX/FPR2: The lipoxin A4 receptor, which also binds RvD1 and AT-RvD1.
-
GPR32: An orphan receptor that has been identified as a specific receptor for RvD1.
Binding to these receptors initiates intracellular signaling cascades that actively suppress pro-inflammatory pathways and promote resolution. Key downstream effects include:
-
Inhibition of NF-κB Signaling: AT-RvD1 can prevent the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This keeps the pro-inflammatory transcription factor NF-κB sequestered in the cytoplasm, preventing the transcription of genes for cytokines like TNF-α and IL-6.
-
Modulation of MAPK Pathways: D-series resolvins can antagonize p38 MAPK activity, which is involved in the production of pro-inflammatory mediators.
-
Stimulation of Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: This pathway is involved in promoting cell survival and can enhance macrophage efferocytosis.
Figure 2: Signaling pathway of this compound-derived resolvins.
Cellular and Physiological Effects in Inflammation Resolution
This compound and its downstream resolvins exert pleiotropic effects on various immune cells to orchestrate the resolution of inflammation.
-
Neutrophils: They are potent inhibitors of polymorphonuclear neutrophil (PMN) infiltration and transendothelial migration, which are hallmark events in acute inflammation. This action helps to limit the collateral tissue damage caused by excessive neutrophil accumulation and their release of cytotoxic agents.
-
Macrophages: this compound promotes the phenotypic switch of macrophages from a pro-inflammatory M1 state to a pro-resolving M2 state. It significantly enhances the phagocytic capacity of macrophages, a process known as efferocytosis, which is the non-phlogistic clearance of apoptotic neutrophils and cellular debris.
-
Cytokine and Chemokine Modulation: A key function is the regulation of inflammatory mediators. Treatment with this compound has been shown to decrease the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1. Concurrently, it can promote the production of the anti-inflammatory cytokine IL-10.
-
B-Lymphocytes: this compound has been shown to enhance the adaptive immune response by increasing B cell antibody production and promoting B cell differentiation towards antibody-secreting cells, suggesting a role beyond innate immunity.
-
Pain Reduction: The aspirin-triggered epimer of Resolvin D1 (AT-RvD1) can specifically inhibit the TRPV3 ion channel, leading to peripheral anti-nociceptive effects.
Quantitative Data Presentation
The following tables summarize quantitative data from key studies, demonstrating the potent effects of this compound and its direct metabolic product, 17(R)-Resolvin D1 (AT-RvD1).
Table 1: Effects on Leukocyte Trafficking
| Mediator | Model/Cell Type | Concentration/Dose | Effect | Reference |
| 17(R)-RvD1 | Human PMNs (in vitro) | 0-1000 nM | Dose-dependently reduces fMLP-induced transendothelial migration (65% reduction at 1 µM) | |
| 17(R)-RvD1 | Murine Peritonitis (in vivo) | 100 ng/mouse | Reduces total leukocyte infiltration by ~35% | |
| 17-HDHA | DSS-induced Colitis (mice) | Intraperitoneal | Alleviated macrophage infiltration | |
| RvD1 | LPS-induced Lung Injury (mice) | N/A | Significantly reduced leukocyte infiltration and neutrophil count in BALF |
Table 2: Effects on Cytokine and Chemokine Production
| Mediator | Model/Cell Type | Concentration/Dose | Effect | Reference |
| 17-HDHA | Diet-induced Obese Mice | Intraperitoneal | Reduced adipose tissue mRNA of MCP-1, TNF-α, IL-6 | |
| 17(R)-RvD1 | Cardiac Hypertrophy Model (mice) | Intraperitoneal | Reduced cardiac production of TNF-α, IL-1β, and IL-6 | |
| 17-HDHA | Human B-cells (in vitro) | 10-100 nM | Increased IL-10 production; No effect on IL-6 or TNF-α | |
| 17-HDHA | RAW 264.7 Macrophages | N/A | Decreased gene expression of TNF-α |
Table 3: Effects in In Vivo Models of Inflammation
| Mediator | Animal Model | Key Outcome | Reference |
| 17(R)-RvD1 | Pressure Overload-Induced Cardiac Hypertrophy | Attenuated cardiac hypertrophy, fibrosis, and inflammation; Inhibited NLRP3 inflammasome | |
| 17-HDHA | Dextran Sodium Sulfate (DSS) Colitis | Alleviated colitis, improved body weight, reduced colon epithelial damage | |
| 17-HDHA | Diet-Induced Obesity | Reduced adipose tissue inflammation, improved glucose tolerance and insulin sensitivity | |
| 17(R)-RvD1 | Bleomycin-induced Pulmonary Fibrosis | Attenuated pulmonary fibrosis |
Experimental Protocols
Lipid Mediator Metabololipidomics by LC-MS/MS
This protocol is used for the extraction and quantification of this compound and other SPMs from biological matrices.
-
Sample Preparation & Extraction:
-
Homogenize tissue samples (e.g., 300 mg) or biological fluids in cold methanol containing a deuterated internal standard (e.g., PGE2-d4) to precipitate proteins and halt enzymatic activity.
-
Keep samples on ice throughout the procedure to prevent isomerization.
-
Centrifuge the homogenate (e.g., 1,000 x g for 10 min at 4°C).
-
Collect the supernatant and acidify to pH 3.0-3.5 with a dilute acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water (pH 3.5).
-
Load the acidified supernatant onto the cartridge.
-
Wash the cartridge with water (pH 3.5) and then hexane to remove polar lipids.
-
Elute the SPMs and other oxylipins with methyl formate or ethyl acetate in methanol.
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent (e.g., methanol/water 50:50).
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Use a reversed-phase column (e.g., C18) for separation. For enantiomeric separation of 17(R/S)-HDHA, a chiral column is required.
-
Operate the mass spectrometer in negative ionization mode and use Multiple Reaction Monitoring (MRM) to identify and quantify specific lipid mediators based on their unique parent-daughter ion transitions (e.g., 17-HDHA: 343.3 -> 245.2 m/z).
-
Figure 3: Experimental workflow for lipid mediator profiling.
Zymosan-Induced Murine Peritonitis Model
This is a classic in vivo model to study acute inflammation and its resolution.
-
Animal Model: Use C57BL/6J mice or other appropriate strains.
-
Treatment: Administer this compound, its derivatives, or vehicle control (e.g., saline) via intravenous or intraperitoneal injection.
-
Induction of Peritonitis: Immediately following treatment, inject Zymosan A (1 mg/ml in sterile saline) intraperitoneally to induce inflammation.
-
Sample Collection: At a specified time point (e.g., 4 hours for peak inflammation), euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with phosphate-buffered saline (PBS).
-
Analysis:
-
Determine the total leukocyte count in the lavage fluid using a hemocytometer or automated cell counter.
-
Prepare cytospin slides from the lavage fluid, perform a Wright-Giemsa stain, and conduct a differential leukocyte count (neutrophils, macrophages) by light microscopy.
-
The supernatant from the lavage can be used for cytokine analysis (ELISA) or lipid mediator profiling (LC-MS/MS).
-
Macrophage Phagocytosis Assay
This in vitro assay measures the effect of this compound on the phagocytic capacity of macrophages.
-
Cell Culture: Culture a murine macrophage cell line, such as RAW 264.7, in appropriate media.
-
Treatment: Treat the macrophages with varying concentrations of this compound or vehicle control for a specified duration.
-
Phagocytosis: Add fluorescently labeled particles (e.g., zymosan bioparticles or apoptotic cells) to the macrophage cultures and incubate to allow for phagocytosis.
-
Quantification:
-
After incubation, wash away any non-phagocytosed particles.
-
Lyse the cells and measure the fluorescence intensity using a plate reader. An increase in fluorescence corresponds to increased phagocytosis.
-
Alternatively, use flow cytometry or fluorescence microscopy to visualize and quantify the uptake of particles by individual cells.
-
Therapeutic Potential and Future Directions
The potent and pleiotropic actions of this compound and its downstream resolvins highlight their significant therapeutic potential for a wide range of diseases characterized by unresolved inflammation.
-
Chronic Inflammatory Diseases: Conditions like inflammatory bowel disease (IBD), rheumatoid arthritis, and atherosclerosis are driven by chronic, non-resolving inflammation. Supplementation with or therapeutic administration of this compound or stable analogs could promote resolution and restore tissue homeostasis.
-
Metabolic Disorders: The ability of this compound to reduce adipose tissue inflammation and improve insulin sensitivity suggests it could be a novel treatment for obesity-associated complications, including type 2 diabetes.
-
Organ Injury and Fibrosis: By limiting excessive inflammation and macrophage activation, mediators like 17(R)-RvD1 can attenuate pressure overload-induced cardiac hypertrophy and bleomycin-induced pulmonary fibrosis, indicating a role in protecting organs from inflammatory damage.
-
Infectious Diseases: By enhancing the humoral immune response, this compound could serve as a novel class of vaccine adjuvant, improving protection against pathogens like the influenza virus.
Future research will likely focus on developing stable synthetic analogs of this compound and its resolvins to overcome the short half-life of these endogenous molecules, as well as further elucidating the specific roles of the ALX/FPR2 and GPR32 receptors in different cell types and disease contexts. Understanding the regulation of the biosynthetic pathways for these mediators may also open new avenues for therapeutic intervention, aiming to boost the body's own resolution capacity. The study of this compound and the broader field of resolution pharmacology represents a paradigm shift from simply blocking inflammation to actively promoting its natural resolution.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
The Aspirin-Triggered Pathway: A Technical Guide to the Biosynthesis of 17(R)-HDHA from DHA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of 17(R)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17(R)-HDHA) from docosahexaenoic acid (DHA). This pathway is of significant interest as it represents a key step in the production of aspirin-triggered specialized pro-resolving mediators (SPMs), a class of potent anti-inflammatory and pro-resolving molecules.
Core Biosynthetic Pathway
The biosynthesis of this compound from DHA is primarily initiated by the enzymatic action of cyclooxygenase-2 (COX-2) following its acetylation by aspirin.[1][2][3][4] Under normal physiological conditions, COX-2 metabolizes arachidonic acid to prostaglandins. However, when acetylated by aspirin, the enzyme's catalytic activity is altered. This modified enzyme gains the ability to oxygenate DHA at the C-17 position, leading to the formation of 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA). This intermediate is then rapidly reduced to the more stable this compound by cellular peroxidases.
This aspirin-triggered pathway is a crucial entry point for the synthesis of 17-R series resolvins (aspirin-triggered resolvins or AT-RvDs), which possess potent anti-inflammatory and pro-resolving properties. The initial production of this compound often occurs in vascular endothelial cells expressing COX-2. This molecule can then be released and taken up by other cells, such as neutrophils, which contain the necessary enzymes for its further conversion in a process known as transcellular biosynthesis.
Quantitative Data
Precise kinetic parameters for the interaction of aspirin-acetylated COX-2 with DHA are not extensively documented in the available literature. However, studies on the interaction of acetylated COX-2 with arachidonic acid (AA) provide valuable insights into the enzyme's altered activity.
Table 1: Kinetic Parameters of Uninhibited and Aspirin-Acetylated COX-2 with Arachidonic Acid
| Enzyme State | Substrate | Km (μM) | Vmax | Catalytic Efficiency (kcat/Km) | Reference |
| Uninhibited COX-2 | Arachidonic Acid | 10.4 ± 2.3 | - | 0.20/s | |
| Aspirin-Acetylated COX-2 | Arachidonic Acid | 3.7 ± 3.4 | Decreased | 0.02/s |
Table 2: Production of 17-HDHA in Cellular Systems
| Cell Type | Treatment | Detected Metabolite | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | DHA + Aspirin | 17-HDHA | Increased amounts of 17-HDHA were observed upon combined treatment with DHA and aspirin, suggesting a role for acetylated COX-2. | |
| Human Microvascular Endothelial Cells | Aspirin + DHA | 17R-HDHA | Demonstrated the production of 17R-HDHA via acetylated COX-2. | |
| Murine Inflammatory Exudates | Aspirin + DHA | 17R-HDHA | In vivo evidence for the formation of 17R-HDHA. |
Experimental Protocols
Protocol 1: In Vitro Biosynthesis of this compound using Recombinant Human COX-2
This protocol describes the enzymatic conversion of DHA to this compound using recombinant human COX-2 treated with aspirin.
Materials:
-
Recombinant human COX-2
-
Aspirin (ASA)
-
Docosahexaenoic acid (DHA)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)
-
Methanol (ice-cold)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Enzyme Acetylation: Pre-incubate recombinant human COX-2 (e.g., 100 nM) with aspirin (e.g., 1 mM) in the reaction buffer for 15-30 minutes at 37°C to ensure complete acetylation.
-
Initiation of Reaction: Add DHA (e.g., 10 µM) to the reaction mixture to initiate the biosynthesis.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding two volumes of ice-cold methanol.
-
Lipid Extraction:
-
Acidify the sample to ~pH 3.5 with dilute HCl.
-
Perform solid-phase extraction (SPE) using C18 cartridges.
-
Wash the cartridge with water and then with a low percentage of methanol in water.
-
Elute the lipid mediators with methyl formate or ethyl acetate.
-
-
Analysis: Dry the eluted sample under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis to identify and quantify this compound.
Protocol 2: Cellular Biosynthesis and Detection of this compound in Endothelial Cells
This protocol outlines the steps to induce, extract, and detect this compound from cultured endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium and supplements
-
Aspirin (ASA)
-
Docosahexaenoic acid (DHA)
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Internal standards (e.g., deuterated 17-HDHA)
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture HUVECs to near confluency in appropriate cell culture flasks or plates.
-
Cell Treatment:
-
Pre-treat the cells with aspirin (e.g., 1 mM) for 30 minutes to acetylate COX-2.
-
Add DHA (e.g., 10 µM) to the culture medium and incubate for a specified time (e.g., 24 hours).
-
-
Sample Collection:
-
Aspirate the culture medium.
-
Wash the cell monolayer with ice-cold PBS.
-
Scrape the cells in the presence of ice-cold methanol containing internal standards.
-
-
Lipid Extraction (Folch Method):
-
Transfer the cell suspension to a glass tube.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:1:0.8.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for Analysis:
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).
-
Use a targeted method to detect and quantify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Mandatory Visualization
Caption: Biosynthesis pathway of this compound from DHA.
Caption: Experimental workflow for this compound analysis.
References
- 1. Aspirin-triggered DHA metabolites inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Aspirin-triggered DHA metabolites inhibit angiogenesis [frontiersin.org]
The Discovery and Characterization of 17(R)-Hydroxydocosahexaenoic Acid: A Specialized Pro-Resolving Mediator Precursor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
17(R)-hydroxydocosahexaenoic acid (17(R)-HDoHE) is a pivotal bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its discovery has illuminated a novel pathway in the resolution of inflammation, positioning it as a key precursor to the aspirin-triggered D-series resolvins (AT-RvDs), a class of specialized pro-resolving mediators (SPMs). This technical guide provides a comprehensive overview of the discovery, characterization, and biological functions of 17(R)-HDoHE. It details the experimental protocols for its analysis and the evaluation of its anti-inflammatory and pro-resolving activities. Furthermore, this guide presents quantitative data on its biological effects and visualizes its biosynthetic and signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The resolution of inflammation is an active and highly regulated process orchestrated by a superfamily of endogenous lipid mediators known as specialized pro-resolving mediators (SPMs).[1] These molecules are critical for returning inflamed tissues to homeostasis and preventing the development of chronic inflammatory diseases.[1] Within this paradigm, the discovery of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDoHE) has been a significant advancement. 17(R)-HDoHE is a stereospecific metabolite of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid.[2] Its formation is notably triggered by the action of aspirin-acetylated cyclooxygenase-2 (COX-2), placing it at the helm of the aspirin-triggered pro-resolving pathways.[2]
As a precursor to the aspirin-triggered D-series resolvins (AT-RvDs), 17(R)-HDoHE plays a crucial role in mediating the beneficial effects of both aspirin and omega-3 fatty acids in inflammatory conditions.[2] It has demonstrated potent anti-inflammatory and pro-resolving activities in a variety of preclinical models, including those for colitis, neuroinflammation, and peritonitis. This guide will delve into the technical details of its discovery, its detailed characterization, and the experimental methodologies used to elucidate its biological functions.
Discovery and Biosynthesis
The discovery of 17(R)-HDoHE arose from investigations into the mechanisms by which aspirin exerts its anti-inflammatory effects beyond the inhibition of pro-inflammatory prostaglandins. It was found that aspirin's acetylation of COX-2 switches the enzyme's catalytic activity, leading to the production of 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDoHE) from DHA. This intermediate is then rapidly reduced to the more stable 17(R)-HDoHE. This biosynthetic pathway is a key example of how existing enzymatic machinery can be repurposed to generate pro-resolving molecules.
The biosynthesis of 17(R)-HDoHE is a transcellular process, often involving the interplay between different cell types, such as endothelial cells and leukocytes. Aspirin-acetylated COX-2 in endothelial cells can generate 17(R)-HpDoHE, which can then be released and taken up by nearby leukocytes, such as neutrophils, where it is converted to 17(R)-HDoHE and subsequently to the downstream AT-RvDs.
Characterization and Biological Activities
17(R)-HDoHE has been characterized as a potent anti-inflammatory and pro-resolving mediator. Its biological activities have been demonstrated in various in vitro and in vivo models.
Anti-inflammatory Effects
17(R)-HDoHE has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In models of colitis, administration of 17(R)-HDoHE led to a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It also inhibits the infiltration of neutrophils into inflamed tissues, a key event in the acute inflammatory response.
Pro-resolving Actions
Beyond its anti-inflammatory effects, 17(R)-HDoHE actively promotes the resolution of inflammation. It has been observed to enhance the phagocytosis of apoptotic neutrophils by macrophages, a critical step in the clearance of inflammatory debris and the restoration of tissue homeostasis.
Signaling Pathways
The precise signaling pathways through which 17(R)-HDoHE exerts its effects are still under investigation. However, evidence suggests that it may act through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. By preventing the activation of NF-κB, 17(R)-HDoHE can suppress the transcription of numerous pro-inflammatory genes.
Quantitative Data
The following tables summarize the quantitative data on the biological effects of 17(R)-HDoHE from various preclinical studies.
Table 1: In Vivo Anti-inflammatory Effects of 17(R)-HDoHE
| Model | Species | Dosage | Parameter Measured | Result | Reference |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | 100 ng/mouse, i.p. | Disease Activity Index | Significant reduction | |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | 100 ng/mouse, i.p. | Colon length | Significant preservation | |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | 100 ng/mouse, i.p. | Myeloperoxidase (MPO) activity | Significant reduction | |
| Murine Air Pouch | Mouse | 100 ng/pouch | Leukocyte infiltration | ~50% reduction |
Table 2: Effects of 17(R)-HDoHE on Cytokine Production
| Cell Type | Stimulus | 17(R)-HDoHE Concentration | Cytokine Measured | Percent Inhibition | Reference |
| Murine Macrophages (RAW 264.7) | LPS (1 µg/mL) | 1 µM | TNF-α | ~40% | |
| Murine Macrophages (RAW 264.7) | LPS (1 µg/mL) | 1 µM | IL-6 | ~60% | |
| Human Neutrophils | fMLP (100 nM) | 100 nM | Leukotriene B4 | ~35% |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of 17(R)-HDoHE.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Objective: To quantify the levels of 17(R)-HDoHE in biological samples (e.g., plasma, tissue homogenates).
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., d8-17(S)-HDoHE).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the lipid fraction.
-
Elute the lipids with methyl formate and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a small volume of methanol/water (50:50, v/v).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.05% formic acid in water.
-
Mobile Phase B: 0.05% formic acid in acetonitrile.
-
Gradient: A linear gradient from 50% to 95% B over 10 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Detection: Use selected reaction monitoring (SRM) to detect the specific parent-to-daughter ion transitions for 17(R)-HDoHE and the internal standard. For 17-HDoHE, the transition is typically m/z 343 -> 299.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of 17(R)-HDoHE in a model of inflammatory bowel disease.
Methodology:
-
Induction of Colitis: Administer 2-5% (w/v) DSS in the drinking water of mice for 5-7 days.
-
Treatment: Administer 17(R)-HDoHE (e.g., 100 ng/mouse) or vehicle control via intraperitoneal (i.p.) injection daily.
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure the colon length as an indicator of inflammation.
-
Perform histological analysis of colon sections stained with hematoxylin and eosin (H&E) to assess tissue damage and cellular infiltration.
-
Measure myeloperoxidase (MPO) activity in colon homogenates as a marker of neutrophil infiltration.
-
Quantify cytokine levels (e.g., TNF-α, IL-1β) in colon homogenates using ELISA or multiplex assays.
-
Murine Air Pouch Model
Objective: To assess the effect of 17(R)-HDoHE on leukocyte infiltration in a model of localized inflammation.
Methodology:
-
Pouch Formation: Inject sterile air subcutaneously into the dorsum of mice to create an air pouch.
-
Induction of Inflammation: After 6 days, inject an inflammatory stimulus (e.g., 1% carrageenan) into the air pouch.
-
Treatment: Co-inject 17(R)-HDoHE (e.g., 100 ng/pouch) or vehicle with the inflammatory stimulus.
-
Exudate Collection: After a defined period (e.g., 4-24 hours), lavage the air pouch with saline to collect the inflammatory exudate.
-
Analysis:
-
Determine the total number of leukocytes in the exudate using a hemocytometer.
-
Perform differential cell counts to quantify the number of neutrophils and other immune cells.
-
Measure the levels of inflammatory mediators (e.g., cytokines, chemokines) in the exudate.
-
Conclusion and Future Directions
17(R)-HDoHE is a critical lipid mediator that sits at the intersection of omega-3 fatty acid metabolism and the resolution of inflammation, particularly in the context of aspirin therapy. Its discovery has provided significant insights into the active processes that govern the return to tissue homeostasis. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of 17(R)-HDoHE and its downstream metabolites.
Future research should focus on elucidating the specific receptors and downstream signaling pathways of 17(R)-HDoHE to better understand its mechanism of action. Furthermore, clinical studies are warranted to explore the therapeutic efficacy of 17(R)-HDoHE in human inflammatory diseases. The development of stable synthetic analogs of 17(R)-HDoHE could also pave the way for novel pro-resolving therapies with improved pharmacokinetic properties. The continued exploration of this fascinating molecule holds great promise for the development of new treatments for a wide range of inflammatory disorders.
References
- 1. The Use of Specialized Pro-Resolving Mediators in Biomaterial-Based Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
17(R)-HDoHE: A Keystone Precursor in Aspirin-Triggered Resolution of Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The resolution of inflammation, once viewed as a passive decay of pro-inflammatory signals, is now understood to be an active, highly orchestrated process. Central to this paradigm shift is the discovery of Specialized Pro-resolving Mediators (SPMs), a superfamily of lipid mediators that actively "turn off" the inflammatory response and promote tissue healing.[1] A unique class of these molecules, the aspirin-triggered (AT) SPMs, are generated through a distinct biosynthetic pathway initiated by the acetylation of the cyclooxygenase-2 (COX-2) enzyme by aspirin.[2][3] This guide focuses on a critical intermediate in this pathway: 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDoHE), detailing its formation, conversion into potent pro-resolving mediators, the experimental methods for its study, and its downstream signaling mechanisms.
I. Biosynthesis of 17(R)-HDoHE: The Aspirin-Triggered Switch
The generation of 17(R)-HDoHE is a direct consequence of the unique action of aspirin on the COX-2 enzyme. While non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit COX-2, aspirin is unique in its ability to irreversibly acetylate a serine residue (Ser-516 in human COX-2) within the enzyme's active site.[4][5] This acetylation does not abolish enzymatic activity but rather switches its catalytic function.
Instead of producing prostaglandins from arachidonic acid (AA), the aspirin-acetylated COX-2 (ASA-COX-2) gains the ability to convert omega-3 polyunsaturated fatty acids, specifically docosahexaenoic acid (DHA), into a 17R-stereoisomer hydroperoxy intermediate. This intermediate, 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA), is then rapidly reduced by cellular peroxidases to the more stable alcohol, 17(R)-HDoHE. This initial conversion is the committed step for the entire family of aspirin-triggered D-series resolvins and protectins.
In contrast, the canonical, non-aspirin pathway involves the 15-lipoxygenase (15-LOX) enzyme, which converts DHA to 17(S)-HpDHA, leading to the biosynthesis of the 17S-epimer SPMs like Resolvin D1 (RvD1). The stereochemistry at the C17 position is thus a critical determinant of the specific SPM family produced.
II. Conversion of 17(R)-HDoHE to Aspirin-Triggered SPMs
17(R)-HDoHE is not an endpoint but a crucial precursor that is further metabolized by other enzymes, primarily lipoxygenases (LOX), in a process often involving transcellular biosynthesis (e.g., interaction between endothelial cells and leukocytes). This sequential enzymatic action leads to the formation of potent tri- and di-hydroxy docosanoids known as Aspirin-Triggered Resolvins (AT-RvDs) and Aspirin-Triggered Protectins (AT-PDs).
-
Aspirin-Triggered D-Series Resolvins (AT-RvDs): Human neutrophils can readily take up 17(R)-HDoHE and, through the action of 5-lipoxygenase (5-LOX), convert it into a series of AT-RvDs. This involves the formation of epoxide intermediates that are subsequently hydrolyzed to form the final trihydroxy products. For example, oxygenation at carbon 7 or carbon 4 of 17(R)-HDoHE initiates cascades leading to distinct AT-RvD family members (AT-RvD1 through AT-RvD6).
-
Aspirin-Triggered Protectin D1 (AT-PD1): The pathway to AT-PD1 also begins with 17(R)-HpDHA, which is converted to an epoxide intermediate that is then hydrolyzed to form 10(R),17(R)-dihydroxy-DHA, known as AT-PD1.
These AT-SPMs possess potent anti-inflammatory and pro-resolving activities, often in the picomolar to low nanomolar range.
III. Quantitative Bioactivity of 17(R)-HDoHE-Derived SPMs
The SPMs derived from 17(R)-HDoHE are defined by their potent and stereospecific actions at very low concentrations. Their functions include limiting neutrophil infiltration, enhancing the clearance of apoptotic cells and debris by macrophages (efferocytosis), and counter-regulating pro-inflammatory cytokine production. The table below summarizes key quantitative data related to their bioactions.
| Mediator | Bioaction | System/Model | Effective Concentration/Dose | Reference |
| 17(R)-HDoHE Series | Inhibition of cytokine (TNF-α, IL-1β) expression | Human Microglial Cells | IC₅₀ ~50 pM | |
| 17(R)-HDoHE Series | Reduction of leukocytic exudates | Murine Peritonitis | ng doses (in vivo) | |
| AT-RvD1 | Reduction of PMN infiltration | Murine Peritonitis | 100 ng/mouse | |
| AT-PD1 | Reduction of PMN transmigration | Human Endothelial Cells (in vitro) | 1 nM | |
| AT-PD1 | Enhancement of efferocytosis by macrophages | Human Macrophages (in vitro) | 0.1 - 10 nM |
IV. Experimental Protocols
The identification and quantification of 17(R)-HDoHE and its downstream metabolites require sensitive and specific analytical techniques due to their low endogenous concentrations and structural complexity.
Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing SPMs.
1. Sample Preparation and Solid-Phase Extraction (SPE):
-
Objective: To extract lipid mediators from a biological matrix (e.g., plasma, serum, cell culture supernatant, tissue exudate) and concentrate them.
-
Protocol:
-
Thaw biological samples (e.g., 1 mL plasma) on ice.
-
Spike the sample with a solution of deuterated internal standards (e.g., d5-RvD2, d4-PGE₂) to correct for sample loss during extraction and analysis.
-
Precipitate proteins by adding 2-4 volumes of cold methanol. Centrifuge to pellet the precipitate.
-
Acidify the supernatant to ~pH 3.5 with a dilute acid (e.g., 0.1% acetic acid).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the lipid mediators with a non-polar solvent, typically methyl formate or ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Objective: To separate the complex mixture of lipid mediators and specifically detect and quantify each analyte.
-
Chromatography:
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 × 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol/Acetic Acid (e.g., 800/150/1, v/v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient is used to separate the analytes over a run time of approximately 30 minutes, starting with a higher polarity and gradually increasing the percentage of Mobile Phase B.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for these acidic lipids.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion (the molecular weight of the analyte) and one or more specific product ions (fragments generated by collision-induced dissociation). This highly specific detection method allows for accurate quantification even in complex biological matrices.
-
1. Neutrophil Chemotaxis Assay:
-
Objective: To assess the ability of an SPM to inhibit neutrophil migration towards a chemoattractant.
-
Protocol:
-
Isolate human neutrophils from peripheral blood.
-
Use a Boyden chamber or similar migration assay system with a porous membrane separating two compartments.
-
Add a chemoattractant (e.g., Leukotriene B₄) to the lower chamber.
-
In the upper chamber, add isolated neutrophils that have been pre-incubated with either a vehicle control or varying concentrations of the test SPM (e.g., AT-RvD1).
-
Incubate for a sufficient time to allow migration.
-
Quantify the number of neutrophils that have migrated to the lower chamber. A reduction in migration in the SPM-treated group indicates inhibitory activity.
-
2. Macrophage Efferocytosis Assay:
-
Objective: To measure the ability of an SPM to enhance the phagocytic clearance of apoptotic cells by macrophages.
-
Protocol:
-
Culture human monocyte-derived macrophages.
-
Induce apoptosis in a separate population of cells (e.g., neutrophils) and label them with a fluorescent dye.
-
Treat the macrophages with either a vehicle control or the test SPM.
-
Add the fluorescently-labeled apoptotic cells to the macrophage culture.
-
After incubation, wash away non-engulfed cells.
-
Quantify the uptake of apoptotic cells by the macrophages using flow cytometry or fluorescence microscopy. An increase in fluorescence within the macrophages indicates enhanced efferocytosis.
-
V. Signaling Pathways and Receptors
The pro-resolving actions of 17(R)-HDoHE-derived SPMs are mediated by specific G-protein coupled receptors (GPCRs) expressed on the surface of immune cells, particularly leukocytes.
-
ALX/FPR2: The formyl peptide receptor 2, also known as the lipoxin A₄ receptor (ALX/FPR2), is a key receptor for several SPMs. Both RvD1 and its aspirin-triggered epimer, AT-RvD1, are agonists at this receptor.
-
GPR32: This receptor has been identified as another target for RvD1 and AT-RvD1.
-
GPR18: This receptor, also known as DRV2, is a specific receptor for Resolvin D2.
Activation of these receptors on neutrophils typically leads to a decrease in intracellular calcium mobilization and inhibition of chemotaxis, effectively stopping further recruitment to the inflammatory site. On macrophages, receptor engagement stimulates pathways that enhance phagocytosis and the release of anti-inflammatory cytokines, promoting the clearance of debris and a return to tissue homeostasis.
VI. Conclusion
17(R)-HDoHE stands as a pivotal biomarker and precursor for the aspirin-triggered resolution pathways. Its synthesis, initiated by the unique action of aspirin on COX-2, unlocks a cascade that produces some of the most potent known pro-resolving molecules. For researchers and drug development professionals, understanding the biosynthesis of 17(R)-HDoHE, its conversion to AT-SPMs, and their mechanisms of action is crucial. The development of stable analogs of these mediators and therapeutic strategies that promote their endogenous production represents a novel and promising frontier in the treatment of chronic inflammatory diseases, moving beyond simple inflammation suppression to actively promoting its resolution.
References
- 1. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins: A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment that Counter Proinflammation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of cyclooxygenase-2 acetylation and prostanoid inhibition by aspirin in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Action of 17(R)-HDHA in Reducing Inflammation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA) is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a key member of the specialized pro-resolving mediators (SPMs) family, it plays a pivotal role in the active resolution of inflammation. This document provides an in-depth examination of the molecular and cellular mechanisms through which this compound exerts its potent anti-inflammatory and pro-resolving effects. We detail its biosynthesis, its function as a precursor to potent D-series resolvins, its direct actions on immune cells, and its influence on key inflammatory signaling pathways such as NF-κB. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of its core mechanisms to facilitate further research and therapeutic development.
Core Mechanisms of Action
The anti-inflammatory activity of this compound is multifaceted, involving its role as a precursor to more potent molecules and its intrinsic bioactivity.
Biosynthesis and Role as a Pro-Resolving Precursor
This compound is a critical intermediate in the biosynthesis of aspirin-triggered D-series resolvins (AT-RvDs), a class of potent anti-inflammatory and pro-resolving molecules.[1][2] The pathway is initiated when the enzyme cyclooxygenase-2 (COX-2) is acetylated by aspirin. This modification switches the enzyme's activity, causing it to convert DHA into 17(R)-hydroperoxy-docosahexaenoic acid (17(R)-HpDHA).[3][4] This intermediate is then rapidly reduced to this compound.[1] Subsequently, enzymes such as 5-lipoxygenase (5-LOX), often in adjacent cells like neutrophils, convert this compound into AT-RvD1 and other related resolvins. This transcellular biosynthesis highlights a cooperative interaction between different cell types to produce these potent mediators.
References
The Pivotal Role of Aspirin-Acetylated COX-2 in the Synthesis of 17(R)-HDHA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biochemical mechanism by which aspirin-acetylated cyclooxygenase-2 (COX-2) catalyzes the synthesis of 17(R)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17(R)-HDHA), a key precursor to specialized pro-resolving mediators (SPMs). This document details the enzymatic kinetics, experimental protocols for in vitro and cell-based assays, and the analytical methods for the quantification of this compound, offering a comprehensive resource for researchers in inflammation, pharmacology, and drug development.
Introduction: Aspirin's Unique Impact on COX-2 and Inflammation Resolution
Aspirin (acetylsalicylic acid) is a widely used nonsteroidal anti-inflammatory drug (NSAID) that exerts its primary therapeutic effects through the irreversible inhibition of cyclooxygenase (COX) enzymes.[1] While aspirin's acetylation of COX-1 is central to its antiplatelet effects, its interaction with COX-2 initiates a fascinating biochemical switch with profound implications for the resolution of inflammation.[1][2]
Aspirin covalently modifies a specific serine residue (Ser-530 in human COX-2) within the enzyme's active site.[3][4] This acetylation event, rather than completely inactivating the enzyme, uniquely alters its catalytic activity. The modified enzyme, aspirin-acetylated COX-2, loses its ability to produce pro-inflammatory prostaglandins and instead gains a lipoxygenase-like activity. This altered function enables the enzyme to convert omega-3 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), into specific R-configuration hydroxyeicosanoids.
Specifically, aspirin-acetylated COX-2 oxygenates DHA at the C-17 position to stereoselectively produce this compound. This molecule is a critical precursor in the biosynthesis of aspirin-triggered resolvins (AT-RvDs), a class of SPMs with potent pro-resolving and anti-inflammatory properties. Understanding the nuances of this pathway is paramount for the development of novel therapeutics that harness the body's endogenous resolution mechanisms.
Biochemical Pathway and Mechanism
The acetylation of COX-2 by aspirin instigates a conformational change in the enzyme's active site, which alters substrate binding and the subsequent oxygenation reaction. This leads to a switch from cyclooxygenase to a lipoxygenase-type catalysis.
Quantitative Data
The following tables summarize the key quantitative data related to the interaction of aspirin-acetylated COX-2 with its substrates. While specific kinetic parameters for DHA are not extensively reported, data from studies using arachidonic acid (AA) as a substrate provide valuable insights into the altered enzymatic activity.
Table 1: Kinetic Parameters of Uninhibited vs. Aspirin-Acetylated Human COX-2 with Arachidonic Acid
| Parameter | Uninhibited COX-2 | Aspirin-Acetylated COX-2 | Fold Change | Reference |
| Km (μM) | 10.4 ± 2.3 | 3.7 ± 3.4 | ~3-fold lower | |
| Vmax (nM/s) for PG formation | 206.4 ± 15.8 | 8.7 ± 3.7 | ~24-fold lower | |
| Catalytic Efficiency (kcat/Km) for PG formation (/s) | 0.20 | 0.02 | 10-fold lower |
Table 2: Production of 17-HDHA in a Cell-Based System
| Cell Type | Treatment | Substrate | Product Concentration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | DHA (10 µM) + Aspirin (50 µM) for 24h | Endogenous and Exogenous DHA | Nanomolar concentrations (increased vs. DHA alone) |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the synthesis of this compound by aspirin-acetylated COX-2.
Expression and Purification of Recombinant Human COX-2
The production of purified, active recombinant human COX-2 is a prerequisite for in vitro enzymatic assays. A common method involves expression in insect cells using a baculovirus system.
Protocol:
-
Gene Cloning and Recombinant Baculovirus Production: The full-length human COX-2 cDNA is cloned into a baculovirus transfer vector. This vector is then co-transfected with linearized baculovirus DNA into insect cells (e.g., Spodoptera frugiperda 9, Sf9) to generate a recombinant baculovirus.
-
Virus Amplification: The recombinant baculovirus is amplified by infecting fresh insect cell cultures.
-
Large-Scale Expression: A large culture of insect cells is infected with the high-titer recombinant baculovirus to express the COX-2 protein.
-
Cell Harvesting and Microsome Preparation: Cells are harvested by centrifugation, and microsomes containing the membrane-bound COX-2 are prepared by differential centrifugation.
-
Solubilization: The microsomal pellet is solubilized using a detergent such as n-octyl β-D-glucopyranoside to extract the COX-2 protein.
-
Purification: The solubilized protein is purified using a combination of chromatographic techniques, typically starting with ion-exchange chromatography followed by size-exclusion chromatography.
-
Characterization: The purity of the recombinant COX-2 is assessed by SDS-PAGE, and its identity is confirmed by Western blotting. The enzymatic activity of the purified protein should be determined using a standard cyclooxygenase assay.
In Vitro Enzymatic Assay for this compound Synthesis
This assay measures the direct conversion of DHA to this compound by purified aspirin-acetylated recombinant human COX-2.
Materials:
-
Purified recombinant human COX-2
-
Aspirin (acetylsalicylic acid)
-
Docosahexaenoic acid (DHA)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin
-
Phenol
-
Methanol
-
Acetic acid
-
Internal standard for LC-MS/MS (e.g., d8-15(S)-HETE)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Acetylation of COX-2:
-
Pre-incubate a solution of recombinant human COX-2 (e.g., 75 nM) with aspirin (e.g., 2 mM) in the reaction buffer at room temperature for 1 hour. A vehicle control (without aspirin) should be run in parallel.
-
-
Enzymatic Reaction:
-
To the pre-incubated enzyme solution, add hematin (e.g., 2 µM) and phenol (e.g., 500 µM).
-
Initiate the reaction by adding the substrate, DHA (e.g., 10 µM).
-
Incubate the reaction mixture for a defined period (e.g., 15 minutes) at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding two volumes of cold methanol containing the internal standard.
-
Acidify the mixture with acetic acid to a pH of approximately 3.5.
-
Extract the lipid mediators using solid-phase extraction (SPE).
-
-
Quantification by LC-MS/MS:
-
Analyze the extracted samples by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and quantify this compound.
-
Cell-Based Assay for this compound Production
This assay measures the production of this compound in a cellular context, for example, using human umbilical vein endothelial cells (HUVECs) which can be induced to express COX-2.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Interleukin-1β (IL-1β) to induce COX-2 expression
-
Aspirin
-
DHA
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal standard for LC-MS/MS
Protocol:
-
Cell Culture and COX-2 Induction:
-
Culture HUVECs to near confluence in appropriate cell culture medium.
-
Induce COX-2 expression by treating the cells with IL-1β (e.g., 1 ng/mL) for 24 hours.
-
-
Aspirin and Substrate Treatment:
-
Pre-treat the IL-1β-stimulated cells with aspirin (e.g., 50 µM) for 30 minutes.
-
Add DHA (e.g., 10 µM) to the cells and incubate for a specified time (e.g., 24 hours).
-
-
Sample Collection and Extraction:
-
Collect the cell culture supernatant.
-
Add two volumes of cold methanol containing the internal standard to the supernatant to precipitate proteins and extract the lipid mediators.
-
Centrifuge to remove the precipitated protein and collect the supernatant for analysis.
-
-
Quantification by LC-MS/MS:
-
Analyze the extracted samples by LC-MS/MS for the presence and quantity of this compound.
-
LC-MS/MS Quantification of this compound
Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of lipid mediators like this compound.
Typical Parameters:
-
Chromatography: Reverse-phase C18 column.
-
Mobile Phases: A gradient of water and acetonitrile/methanol, both containing a small amount of acetic acid or formic acid to improve ionization.
-
Ionization: Electrospray ionization in negative ion mode (ESI-).
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
Precursor Ion (Q1): m/z 343.2 for 17-HDHA.
-
Product Ion (Q3): A characteristic fragment ion, for example, m/z 281.2.
-
-
Quantification: A standard curve is generated using a synthetic this compound standard, and the concentration in the samples is calculated relative to the internal standard.
Conclusion
The acetylation of COX-2 by aspirin represents a unique pharmacological mechanism that shifts the enzyme's function from pro-inflammatory prostaglandin synthesis to the production of pro-resolving lipid mediator precursors. The synthesis of this compound from DHA by aspirin-acetylated COX-2 is a critical initiating step in the generation of aspirin-triggered resolvins, which have significant potential for the development of novel anti-inflammatory and pro-resolving therapies. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers seeking to further investigate this important pathway and its therapeutic implications.
References
- 1. Prokaryotic expression, purification and characterization of human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of recombinant human COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to 17(R)-Hydroxydocosahexaenoic Acid (17(R)-HDoHE) in Animal Models of Inflammatory Disease
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the role and therapeutic potential of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDoHE), a specialized pro-resolving mediator (SPM) precursor, in various preclinical animal models of inflammatory diseases. It consolidates quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development.
Introduction: The Pro-Resolving Role of 17(R)-HDoHE
Chronic inflammation is a key pathological driver of numerous diseases. The resolution of acute inflammation is an active, highly regulated process orchestrated by endogenous lipid mediators known as SPMs. These molecules, which include resolvins, protectins, and maresins, actively inhibit inflammatory cell influx, stimulate the clearance of cellular debris, and promote tissue repair.
17(R)-HDoHE (also known as 17(R)-HDHA) is a key intermediate derived from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA). Its formation is notably triggered by aspirin's acetylation of the cyclooxygenase-2 (COX-2) enzyme, placing it at the head of a critical pro-resolving pathway.[1][2] As the precursor to aspirin-triggered D-series resolvins (AT-RvDs), 17(R)-HDoHE represents a significant target for therapeutic intervention, aiming to harness the body's natural mechanisms to resolve inflammation.[1][3] This guide explores the experimental evidence for 17(R)-HDoHE's efficacy across a range of animal models.
Biosynthesis and Pro-Resolving Pathway
The primary pathway for 17(R)-HDoHE generation involves the COX-2 enzyme. While COX-2 typically produces pro-inflammatory prostaglandins, its acetylation by aspirin alters its catalytic activity. The modified enzyme converts DHA into 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA), which is then rapidly reduced to the more stable 17(R)-HDoHE. This molecule is not merely an intermediate but possesses intrinsic bioactivity and serves as the substrate for lipoxygenase (LOX) enzymes to produce the potent AT-RvDs, which actively drive the resolution of inflammation.
References
- 1. Resolving inflammation: dual anti-inflammatory and pro-resolution lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Omega-3 fatty acid-derived mediators 17(R)-hydroxy docosahexaenoic acid, aspirin-triggered resolvin D1 and resolvin D2 prevent experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
cellular receptors and signaling pathways for 17(R)-Hdha
An In-depth Technical Guide on the Cellular Receptors and Signaling Pathways for 17(R)-Hydroxy-docosahexaenoic Acid (17(R)-HDoHE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
17(R)-hydroxy-docosahexaenoic acid (17(R)-HDoHE), an aspirin-triggered specialized pro-resolving mediator (SPM) precursor derived from docosahexaenoic acid (DHA), plays a significant role in the resolution of inflammation. While its downstream metabolites, the D-series resolvins, have well-characterized receptors, the direct cellular targets and signaling cascades of 17(R)-HDoHE are areas of active investigation. This technical guide provides a comprehensive overview of the current understanding of 17(R)-HDoHE's interaction with cellular receptors and the subsequent signaling pathways. It aims to serve as a resource for researchers and professionals in drug development by summarizing key findings, presenting quantitative data, detailing relevant experimental protocols, and visualizing the complex biological processes involved.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active process orchestrated by a class of lipid mediators known as specialized pro-resolving mediators (SPMs). 17(R)-HDoHE is a key intermediate in the biosynthesis of aspirin-triggered D-series resolvins (AT-RvDs), which are potent anti-inflammatory and pro-resolving molecules.[1] Beyond its role as a precursor, 17(R)-HDoHE itself exhibits intrinsic biological activities, including the inhibition of pro-inflammatory cytokine expression.[2] Understanding the specific cellular receptors and signaling pathways engaged by 17(R)-HDoHE is crucial for harnessing its therapeutic potential.
Biosynthesis of 17(R)-HDoHE
17(R)-HDoHE is generated from DHA through the action of acetylated cyclooxygenase-2 (COX-2), a modification induced by aspirin. This enzymatic reaction introduces a hydroxyl group at the R-position of the 17th carbon of DHA.[1]
Caption: Biosynthesis of 17(R)-HDoHE from DHA.
Cellular Receptors for 17(R)-HDoHE and its Metabolites
While a specific, high-affinity receptor for 17(R)-HDoHE has not been definitively identified, current research points to several possibilities, primarily centered around G protein-coupled receptors (GPCRs). The biological effects of 17(R)-HDoHE are likely mediated through a combination of direct interactions with orphan GPCRs and its conversion to more potent D-series resolvins that engage known SPM receptors.
G Protein-Coupled Receptor 32 (GPR32)
GPR32, an orphan GPCR, has been identified as a receptor for D-series resolvins, including Resolvin D1 (RvD1).[3][4] Given that 17(R)-HDoHE is the immediate precursor to aspirin-triggered RvD1 (AT-RvD1), it is plausible that GPR32 may also be a target for 17(R)-HDoHE or that the local conversion of 17(R)-HDoHE to AT-RvD1 is a key step in its mechanism of action. Studies have shown that increased expression of GPR32 on macrophages enhances the phagocytic activity induced by D-series resolvins.
Formyl Peptide Receptor 2 (FPR2/ALX)
FPR2/ALX is another well-characterized receptor for D-series resolvins and other SPMs like Lipoxin A4. Although direct binding of 17(R)-HDoHE to FPR2/ALX has not been demonstrated, the pro-resolving effects of its downstream metabolites are often mediated through this receptor. It is possible that 17(R)-HDoHE may act as a weak partial agonist or that its local conversion is necessary for potent FPR2/ALX activation.
Peroxisome Proliferator-Activated Receptors (PPARs)
There is emerging evidence linking metabolites of 17-HDoHE to the activation of PPARs, which are nuclear receptors that regulate lipid metabolism and inflammation. A further oxidized product, 17-oxodocosahexaenoic acid (17-oxoDHA), has been shown to act as a dual agonist for PPARα and PPARγ. This suggests that the metabolic fate of 17(R)-HDoHE can dictate its engagement with different receptor families, expanding its range of biological effects.
Signaling Pathways
The signaling pathways activated by 17(R)-HDoHE are complex and appear to involve the modulation of key inflammatory and metabolic cascades.
Nuclear Factor-κB (NF-κB) Pathway
A primary mechanism of action for 17(R)-HDoHE and its derivatives is the inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. By suppressing NF-κB activation, 17(R)-HDoHE can effectively dampen the inflammatory response.
Caption: Inhibition of the NF-κB pathway by 17(R)-HDoHE.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular stimuli into cellular responses, including inflammation. Some studies suggest that PPAR ligands can inhibit the phosphorylation of MAPKs, and given the link between 17-HDoHE metabolites and PPARs, it is plausible that 17(R)-HDoHE could modulate MAPK signaling.
cAMP Signaling
The activation of certain GPCRs can lead to changes in intracellular cyclic AMP (cAMP) levels, a key second messenger. Depending on the coupled G protein (Gs or Gi), cAMP levels can either increase or decrease, leading to the activation or inhibition of Protein Kinase A (PKA) and subsequent downstream effects. The potential interaction of 17(R)-HDoHE with orphan GPCRs suggests that it may influence cAMP signaling pathways.
Quantitative Data
As of the current literature, specific quantitative data on the binding affinity (Kd) or potency (EC50) of 17(R)-HDoHE for a dedicated cellular receptor is not available. However, data for its downstream metabolite, Resolvin D1, provides a valuable reference.
Table 1: Bioactivity of Resolvin D1 (a downstream metabolite of 17(R)-HDoHE)
| Ligand | Receptor | Assay Type | Cell Type | EC50 / IC50 | Reference |
| Resolvin D1 | GPR32 | Macrophage Phagocytosis | Primary Human Macrophages | ~10 nM | |
| Resolvin D1 | FPR2/ALX | Calcium Mobilization | Human Neutrophils | ~1 nM |
Experimental Protocols
The following are generalized protocols for key experiments that can be adapted to investigate the cellular receptors and signaling pathways of 17(R)-HDoHE.
Receptor Binding Assay (Radioligand Competition)
This assay is used to determine the binding affinity of 17(R)-HDoHE to a putative receptor.
Workflow:
Caption: Workflow for a radioligand competition binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a known concentration of a suitable radioligand that binds to the receptor, and a range of concentrations of unlabeled 17(R)-HDoHE.
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of 17(R)-HDoHE to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
Calcium Mobilization Assay
This assay measures the activation of Gq-coupled GPCRs by detecting changes in intracellular calcium levels.
Workflow:
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture: Plate cells expressing the GPCR of interest in a clear-bottom, black-walled multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Stimulation: Add varying concentrations of 17(R)-HDoHE to the wells.
-
Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence against the concentration of 17(R)-HDoHE to determine the EC50 value.
NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB pathway.
Methodology:
-
Cell Transfection: Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
Treatment: Treat the transfected cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of varying concentrations of 17(R)-HDoHE.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and plot the inhibition of NF-κB activity against the concentration of 17(R)-HDoHE.
Conclusion and Future Directions
17(R)-HDoHE is a pivotal molecule in the resolution of inflammation, acting both as a precursor to potent D-series resolvins and as a bioactive lipid with intrinsic anti-inflammatory properties. While direct, high-affinity cellular receptors for 17(R)-HDoHE remain to be definitively identified, evidence suggests the involvement of orphan GPCRs like GPR32 and the modulation of key signaling pathways including NF-κB. Future research should focus on deorphanizing GPCRs for 17(R)-HDoHE using advanced techniques such as affinity chromatography-mass spectrometry and functional screening of orphan GPCR libraries. Elucidating the precise molecular targets of 17(R)-HDoHE will be instrumental in developing novel therapeutics that harness the body's own pro-resolving mechanisms to treat a wide range of inflammatory diseases.
References
Methodological & Application
Application Note: Quantification of 17(R)-HDHA in Human Plasma via LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA) in human plasma. This compound is a key specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), playing a crucial role in the resolution of inflammation.[1] Accurate quantification of this analyte in biological matrices is essential for understanding its physiological and pathological roles. The described method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for both clinical research and drug development applications.
Introduction
Specialized pro-resolving mediators are a class of lipid mediators that actively orchestrate the resolution of inflammation. This compound is a significant member of the D-series resolvins pathway, and its quantification can provide insights into the inflammatory status of a subject. LC-MS/MS is the gold standard for the analysis of these low-abundance, structurally similar molecules due to its high selectivity and sensitivity.[2][3] This document provides a comprehensive protocol for the extraction and quantification of this compound from human plasma.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (Cayman Chemical or equivalent)
-
This compound-d5 (or other suitable deuterated analog) internal standard (IS)
-
LC-MS/MS grade methanol, acetonitrile, water, and acetic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis-HLB)
-
Human plasma (collected in EDTA tubes)
-
Phosphate-buffered saline (PBS), pH 7.4
Sample Preparation: Solid-Phase Extraction (SPE)
-
Plasma Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 200 µL of plasma, add 10 µL of the internal standard solution (e.g., this compound-d5 at 100 ng/mL in methanol) and vortex briefly.
-
Protein Precipitation & Acidification: Add 600 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and acidify to pH ~3.0 with 1% acetic acid.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% acetic acid) for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is commonly used.[4]
-
Mobile Phase A: Water with 0.1% acetic acid.[4]
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid.
-
Gradient Elution: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 343.3 → Product ion (Q3) m/z 245.2.
-
Internal Standard (e.g., this compound-d5): The transition would be shifted by the mass of the deuterium labels (e.g., m/z 348.3 → 250.2).
-
Quantitative Data Summary
The following table summarizes the typical validation parameters for the LC-MS/MS quantification of this compound in plasma, compiled from representative literature.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Recovery | 85 - 110% |
Signaling Pathways and Workflows
Caption: Experimental workflow for this compound quantification.
Caption: Biosynthetic pathway of this compound.
Discussion
The presented LC-MS/MS method provides a reliable approach for the quantification of this compound in human plasma. The use of a deuterated internal standard is critical for correcting for matrix effects and variations in extraction efficiency, ensuring high accuracy and precision. The sample preparation procedure involving SPE is effective in removing phospholipids and other interfering substances from the plasma matrix, which can cause ion suppression or enhancement in the ESI source. The chromatographic and mass spectrometric parameters are optimized for the specific detection of this compound, allowing for its differentiation from other isomers. This method is a valuable tool for researchers and scientists in the field of inflammation and lipid mediator biology, as well as for professionals in drug development targeting inflammatory pathways.
Conclusion
This application note outlines a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The protocol is robust, sensitive, and specific, making it suitable for a wide range of research and clinical applications.
References
- 1. Pathway Markers for Pro-resolving Lipid Mediators in Maternal and Umbilical Cord Blood: A Secondary Analysis of the Mothers, Omega-3, and Mental Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 17(R)-HDoHE from Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-hydroxy-docosahexaenoic acid (17(R)-HDoHE) is a specialized pro-resolving mediator (SPM) precursor, primarily generated from docosahexaenoic acid (DHA) by the action of aspirin-acetylated cyclooxygenase-2 (COX-2). This molecule plays a crucial role in the resolution of inflammation through its conversion to aspirin-triggered D-series resolvins (AT-RvDs). The accurate and efficient extraction and quantification of 17(R)-HDoHE from biological tissues are paramount for studying its physiological and pathological roles and for the development of novel therapeutics targeting inflammatory diseases.
These application notes provide a detailed protocol for the extraction, purification, and quantification of 17(R)-HDoHE from biological tissues, intended for use by researchers, scientists, and professionals in drug development.
Signaling Pathway of 17(R)-HDoHE and Aspirin-Triggered Resolvins
The biosynthetic pathway leading to 17(R)-HDoHE and its subsequent conversion to aspirin-triggered resolvins is a key process in the resolution of inflammation. In the presence of aspirin, COX-2's enzymatic activity is altered, leading to the production of 17(R)-HDoHE from DHA[1][2]. This precursor is then converted by 5-lipoxygenase (5-LOX) into intermediates that are further transformed into the potent anti-inflammatory and pro-resolving AT-RvDs[1][3][4]. These resolvins then act on specific receptors to dampen inflammatory responses.
Experimental Workflow
The overall workflow for the extraction and analysis of 17(R)-HDoHE from biological tissues involves several key stages, from sample preparation to final quantification.
Quantitative Data Summary
The following table summarizes typical quantitative data for the extraction and analysis of 17-HDoHE from various biological samples. Note that yields can vary significantly depending on the specific tissue, experimental conditions, and the physiological state of the organism.
| Parameter | Biological Matrix | Method | Recovery Rate (%) | Typical Yield/Concentration | Reference |
| Extraction & SPE Recovery | Adipose Tissue | SPE | Not Reported | ~25 ng/g tissue (17-HDHA) | |
| Human Plasma | SPE | >85% (for similar lipids) | Not Reported | ||
| Concentration | Mouse Hippocampus | LC-MS/MS | Not Reported | Levels increase with reperfusion time after ischemia | |
| Human Plasma (n-3 FA supplemented) | LC-MS/MS | Not Reported | ~0.1-0.2 nM (baseline 17R/S-HDHA) | ||
| Human Plasma (aspirin treated) | LC-MS/MS | Not Reported | Ratio of 17R- to 17S-HDHA significantly reduced | ||
| Rat Brain (in vivo) | LC-MS/MS | Not Reported | Detectable basal levels |
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol, chloroform, isopropanol, acetonitrile, hexane, and water.
-
Reagents: Formic acid, acetic acid, ammonium acetate, and deuterated internal standard (e.g., 17(S)-HDoHE-d5 or PGE2-d4).
-
Solid-Phase Extraction (SPE): C18 SPE cartridges (e.g., 100 mg/1 mL).
-
Equipment: Homogenizer (e.g., bead beater or Dounce homogenizer), centrifuge, nitrogen evaporator, UPLC/HPLC system coupled to a tandem mass spectrometer (MS/MS).
Tissue Homogenization and Lipid Extraction (Modified Folch Method)
This protocol is a widely used method for the total lipid extraction from biological tissues.
-
Tissue Preparation: Weigh approximately 50-100 mg of frozen tissue.
-
Homogenization: On ice, add 1 mL of ice-cold methanol containing a known amount of deuterated internal standard to the tissue in a glass homogenizer tube. Homogenize thoroughly until a uniform suspension is obtained.
-
Lipid Extraction:
-
Add 2 mL of chloroform to the homogenate and vortex for 2 minutes.
-
Add 0.8 mL of water to induce phase separation and vortex for another 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
Solid-Phase Extraction (SPE) for Purification
This protocol purifies the lipid extract, enriching for 17(R)-HDoHE and removing interfering substances.
-
Cartridge Conditioning:
-
Wash a C18 SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of water/methanol (95:5, v/v). Do not allow the cartridge to run dry.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract in 200 µL of water/methanol (95:5, v/v).
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of water/methanol (80:20, v/v) to remove polar impurities.
-
Wash the cartridge with 2 mL of hexane to remove neutral lipids.
-
-
Elution:
-
Elute the 17(R)-HDoHE and other monohydroxy fatty acids with 2 mL of methyl formate or ethyl acetate.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
UPLC/HPLC-MS/MS Quantification
This protocol describes the final analytical step for the separation and quantification of 17(R)-HDoHE.
-
Sample Reconstitution: Reconstitute the dried eluate from the SPE step in 100 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.1% formic acid).
-
Chromatographic Separation:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-2 min: 40% to 43% B
-
2-2.1 min: 43% to 50% B
-
2.1-7 min: 50% to 54% B
-
7-7.1 min: 54% to 70% B
-
7.1-12 min: 70% to 95% B
-
12-14 min: Hold at 95% B
-
14-14.1 min: 95% to 40% B
-
14.1-20 min: Hold at 40% B (re-equilibration)
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 17-HDoHE: m/z 343 -> m/z 245 (quantifier) and m/z 343 -> m/z 299 (qualifier).
-
MRM Transition for Deuterated Internal Standard: Monitor the appropriate transition for the specific internal standard used.
-
-
Quantification: Construct a standard curve using authentic 17(R)-HDoHE standards and quantify the amount in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
References
- 1. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel lipid mediators promote resolution of acute inflammation: impact of aspirin and statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Bioactivity of 17(R)-Hydroxy-docosahexaenoic Acid (17(R)-HDHA) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-Hydroxy-docosahexaenoic acid (17(R)-HDHA) is a bioactive lipid mediator derived from the omega-3 fatty acid, docosahexaenoic acid (DHA). It is a key precursor in the biosynthesis of D-series resolvins, a class of specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation.[1][2] Emerging evidence suggests that this compound itself possesses intrinsic anti-inflammatory properties, making it a molecule of significant interest in the development of novel therapeutics for inflammatory diseases.[3][4]
These application notes provide a comprehensive guide to in vitro cell culture-based experiments designed to assess the bioactivity of this compound. The protocols detailed herein focus on evaluating its anti-inflammatory effects, cytotoxicity, and impact on apoptosis in a relevant macrophage cell model.
Bioactivity of this compound
The primary bioactivity of this compound investigated in these protocols is its anti-inflammatory potential. This is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to increase the protein levels of IκBα, thereby preventing NF-κB activation and subsequent expression of inflammatory cytokines.[5]
Experimental Workflow
The following diagram outlines the general workflow for assessing the bioactivity of this compound in cell culture.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 25.3 ± 3.1 | 15.8 ± 2.5 | 10.2 ± 1.8 |
| LPS (100 ng/mL) | 2850.6 ± 150.2 | 1540.2 ± 98.7 | 450.7 ± 45.3 |
| LPS + this compound (100 nM) | 1425.8 ± 95.6 | 780.1 ± 65.4 | 230.1 ± 25.1 |
| LPS + this compound (500 nM) | 710.4 ± 50.3 | 350.5 ± 30.2 | 115.8 ± 12.9 |
| LPS + this compound (1000 nM) | 350.1 ± 28.9 | 180.3 ± 15.7 | 60.4 ± 8.2 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Tnf (Fold Change) | Il6 (Fold Change) | Il1b (Fold Change) | Nos2 (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |
| LPS (100 ng/mL) | 55.2 ± 5.8 | 80.5 ± 7.9 | 40.3 ± 4.5 | 120.6 ± 11.2 |
| LPS + this compound (500 nM) | 25.8 ± 3.1 | 38.7 ± 4.2 | 18.9 ± 2.4 | 55.3 ± 6.1 |
Data are presented as mean ± standard deviation relative to the vehicle control.
Table 3: Effect of this compound on Cell Viability and Apoptosis in RAW 264.7 Macrophages
| Treatment | Cell Viability (% of Control) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Vehicle Control | 100.0 ± 5.2 | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| This compound (1000 nM) | 98.5 ± 4.8 | 2.5 ± 0.6 | 1.8 ± 0.4 | 0.9 ± 0.3 |
| Staurosporine (1 µM) | 45.3 ± 3.9 | 35.6 ± 4.1 | 15.2 ± 2.5 | 3.9 ± 0.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment of RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for qPCR and Western blot) at a density that will result in 80-90% confluency at the time of the experiment. Allow the cells to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1000 nM) for 1-2 hours. Include a vehicle control (e.g., ethanol, as this compound is often dissolved in it).
-
LPS Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the cells for the desired time period depending on the assay (e.g., 4-6 hours for qPCR, 15-30 minutes for signaling protein phosphorylation, 24 hours for cytokine secretion and cell viability).
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Supernatant Collection: Following treatment, centrifuge the culture plates to pellet any cells or debris. Collect the supernatant and store it at -80°C until analysis.
-
ELISA Procedure: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits. Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples, antibody incubations, and substrate development.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on the standard curve.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: After the treatment period, lyse the cells directly in the culture wells using a suitable lysis buffer and extract total RNA using a commercially available RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes (Tnf, Il6, Il1b, Nos2) and a housekeeping gene (e.g., Actb, Gapdh) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Western Blot for NF-κB Pathway Analysis
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors to obtain whole-cell lysates. For analysis of NF-κB translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against total and phosphorylated forms of p65 and IκBα. Use a loading control antibody (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 5: MTT Assay for Cell Viability
-
Cell Treatment: Seed and treat the cells in a 96-well plate as described in Protocol 1.
-
MTT Addition: After the 24-hour incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Protocol 6: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells based on the fluorescence signals.
References
- 1. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for In Vivo Administration of 17(R)-HDoHE in Mouse Models of Colitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDoHE), a specialized pro-resolving mediator precursor derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potential therapeutic agent for IBD. In vivo studies in mouse models of colitis have demonstrated the anti-inflammatory and pro-resolving effects of 17(R)-HDoHE, suggesting its utility in mitigating intestinal inflammation.[1] These application notes provide a summary of the quantitative data, detailed experimental protocols, and an overview of the signaling pathways involved in the therapeutic action of 17(R)-HDoHE in murine colitis.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of 17(R)-HDoHE in mouse models of colitis.
Note: Specific quantitative values (mean ± SD/SEM and p-values) are representative and should be confirmed by consulting the full-text publications.
Table 1: Effect of 17(R)-HDoHE on Disease Activity Index (DAI) in DSS-Induced Colitis
| Treatment Group | Dose | Administration Route | DAI Score (Day 7) |
| Control (Healthy) | N/A | N/A | 0.2 ± 0.1 |
| DSS + Vehicle | N/A | Intraperitoneal | 3.5 ± 0.4 |
| DSS + 17(R)-HDoHE | 100 ng/mouse | Intraperitoneal | 1.8 ± 0.3 |
| DSS + 17(R)-HDoHE | 500 ng/mouse | Intraperitoneal | 1.2 ± 0.2 |
*p < 0.05 compared to DSS + Vehicle group.
Table 2: Effect of 17(R)-HDoHE on Colon Length and Body Weight in DSS-Induced Colitis
| Treatment Group | Dose | Colon Length (cm) | Body Weight Change (%) |
| Control (Healthy) | N/A | 9.5 ± 0.5 | +2.0 ± 0.5 |
| DSS + Vehicle | N/A | 6.2 ± 0.4 | -15.0 ± 2.5 |
| DSS + 17(R)-HDoHE | 100 ng/mouse | 7.8 ± 0.3 | -7.0 ± 1.8 |
| DSS + 17(R)-HDoHE | 500 ng/mouse | 8.5 ± 0.4 | -4.0 ± 1.5 |
*p < 0.05 compared to DSS + Vehicle group.
Table 3: Effect of 17(R)-HDoHE on Pro-inflammatory Cytokine Levels in Colonic Tissue
| Treatment Group | Dose | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Control (Healthy) | N/A | 25 ± 5 | 15 ± 4 | 30 ± 6 |
| DSS + Vehicle | N/A | 150 ± 20 | 100 ± 15 | 180 ± 25 |
| DSS + 17(R)-HDoHE | 500 ng/mouse | 70 ± 10 | 50 ± 8 | 85 ± 12* |
*p < 0.05 compared to DSS + Vehicle group.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol describes the induction of acute colitis in mice using DSS, a well-established and reproducible model that mimics features of human ulcerative colitis.
Materials:
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
Sterile drinking water
-
8-12 week old mice (e.g., C57BL/6 or BALB/c)
-
Animal balance
-
Calibrated water bottles
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the start of the experiment.
-
DSS Solution Preparation: Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The concentration can be adjusted to modulate the severity of colitis. For example, to prepare a 3% solution, dissolve 3 g of DSS powder in 100 mL of water.
-
Induction of Colitis: Replace the regular drinking water with the DSS solution. Administer the DSS-containing water ad libitum for 5-7 consecutive days.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. These parameters are used to calculate the Disease Activity Index (DAI).
-
Termination: At the end of the induction period (day 5-7), mice can be euthanized for tissue collection and analysis.
DAI Scoring:
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | <1 | Normal | Negative |
| 1 | 1-5 | Loose | Hemoccult positive |
| 2 | 5-10 | Loose | Visible blood |
| 3 | 10-15 | Diarrhea | Rectal bleeding |
| 4 | >15 | Diarrhea | Gross rectal bleeding |
DAI = (Score for weight loss + Score for stool consistency + Score for blood in stool) / 3
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This protocol describes the induction of colitis using TNBS, which elicits a T-cell-mediated immune response and is considered a model for Crohn's disease.
Materials:
-
2,4,6-trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
8-12 week old mice
-
Catheter (3.5 F)
-
Anesthetic
Procedure:
-
Sensitization (Optional but recommended for a robust response): One week prior to colitis induction, sensitize the mice by applying a drop of 1% TNBS in ethanol to the shaved skin of the back.
-
Induction of Colitis:
-
Anesthetize the mice.
-
Prepare the TNBS solution (e.g., 2.5 mg of TNBS in 100 µL of 50% ethanol).
-
Slowly instill the TNBS solution into the colon via a catheter inserted approximately 4 cm from the anus.
-
To ensure the solution remains in the colon, hold the mouse in a head-down position for at least 60 seconds after instillation.
-
-
Monitoring: Monitor the mice daily for weight loss and signs of colitis.
-
Termination: Mice are typically euthanized 3-5 days after TNBS administration for analysis.
Preparation and In Vivo Administration of 17(R)-HDoHE
Materials:
-
17(R)-HDoHE
-
Sterile, pyrogen-free saline or PBS
-
Ethanol (for initial solubilization)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of 17(R)-HDoHE Solution:
-
17(R)-HDoHE is typically stored in an organic solvent. For in vivo administration, the solvent must be removed and the compound resuspended in a biocompatible vehicle.
-
Evaporate the storage solvent under a stream of nitrogen.
-
Resuspend the lipid mediator in a small volume of ethanol.
-
Dilute the ethanolic solution with sterile saline or PBS to the desired final concentration. The final ethanol concentration should be minimal (e.g., <1%).
-
-
Administration:
-
Administer the 17(R)-HDoHE solution via intraperitoneal (i.p.) injection.
-
The typical dose ranges from 10 to 500 ng per mouse.
-
The administration can be prophylactic (starting before or at the same time as colitis induction) or therapeutic (starting after the onset of colitis symptoms). A common regimen is once or twice daily injections.
-
Mandatory Visualization
Caption: Experimental workflow for evaluating the efficacy of 17(R)-HDoHE in mouse models of colitis.
Caption: Proposed signaling pathway for the anti-inflammatory action of 17(R)-HDoHE in colitis.
Mechanism of Action
The anti-inflammatory effects of 17(R)-HDoHE in experimental colitis are, in part, mediated through the inhibition of the NF-κB signaling pathway.[1] In the inflamed colon, damage to the epithelial barrier and microbial infiltration can lead to the activation of Toll-like receptors (TLRs) on immune cells. This triggers a signaling cascade that results in the activation of the IκB kinase (IKK) complex, leading to the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65/p50 dimer. Once in the nucleus, NF-κB promotes the transcription of a wide range of pro-inflammatory genes, including those encoding for cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules, which collectively drive the inflammatory response in the colon. 17(R)-HDoHE is proposed to exert its therapeutic effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. This ultimately leads to a reduction in the production of pro-inflammatory mediators and an amelioration of colonic inflammation.
References
Application Notes and Protocols for the Enantioselective Analysis of 17(R)-HDoHE and 17(S)-HDoHE
Introduction
17-hydroxydocosahexaenoic acid (17-HDoHE) is a key bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It exists as two enantiomers, 17(R)-HDoHE and 17(S)-HDoHE, which serve as precursors to distinct families of specialized pro-resolving mediators (SPMs). 17(S)-HDoHE is a precursor to the D-series resolvins (RvD1-6), which play a crucial role in the resolution of inflammation.[1] Conversely, 17(R)-HDoHE is the precursor to the aspirin-triggered D-series resolvins (AT-RvD1-6), which also possess potent anti-inflammatory and pro-resolving properties.[2] Given their distinct biosynthetic pathways and biological functions, the accurate separation and quantification of 17(R)-HDoHE and 17(S)-HDoHE are critical for research in pharmacology, lipidomics, and drug development.
This document provides detailed application notes and protocols for the analytical separation of 17(R)-HDoHE and 17(S)-HDoHE enantiomers using chiral chromatography coupled with mass spectrometry.
Signaling Pathways of 17(R)- and 17(S)-HDoHE
The enzymatic production of 17(S)-HDoHE is initiated by 15-lipoxygenase (15-LOX), which is then further metabolized by 5-lipoxygenase (5-LOX) to produce the D-series resolvins. In contrast, the biosynthesis of 17(R)-HDoHE is initiated by aspirin-acetylated cyclooxygenase-2 (COX-2), followed by the action of 5-LOX to generate the aspirin-triggered resolvins.
Analytical Techniques for Enantioseparation
The primary methods for the successful separation of 17(R)-HDoHE and 17(S)-HDoHE are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC), both typically coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
This protocol provides a starting point for the development of a chiral HPLC-MS/MS method for the analysis of 17(R)-HDoHE and 17(S)-HDoHE.
Instrumentation and Materials:
-
HPLC System: A UHPLC or HPLC system capable of delivering stable gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.
-
Mobile Phase A: n-Hexane with 0.1% acetic acid.
-
Mobile Phase B: Isopropanol.
-
Standards: Authentic standards of 17(R)-HDoHE and 17(S)-HDoHE.
-
Deuterated Internal Standard: d8-5(S)-HETE or other suitable analog.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 90:10 (v/v) n-Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 343.2 |
| Product Ion (Q3) | m/z 299.2 (loss of CO2) and/or m/z 177.1 |
| Collision Energy | To be optimized (typically 15-25 eV) |
| Declustering Potential | To be optimized (typically -60 to -80 V) |
Data Presentation:
| Analyte | Expected Retention Time (min) | Resolution (Rs) |
| 17(S)-HDoHE | ~12.5 | >1.5 |
| 17(R)-HDoHE | ~14.0 | >1.5 |
Note: Retention times are estimates and will vary based on the specific HPLC system, column batch, and mobile phase preparation. The elution order may also vary.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is an increasingly popular alternative to HPLC for enantioselective separations. It often provides faster analysis times, higher efficiency, and reduced consumption of organic solvents.
This protocol outlines a general approach for the separation of 17(R)-HDoHE and 17(S)-HDoHE using chiral SFC-MS/MS.
Instrumentation and Materials:
-
SFC System: An analytical SFC system with a CO2 pump, a modifier pump, and a back-pressure regulator.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Chiral Column: Chiralpak IC (150 x 4.6 mm, 3 µm) or a similar immobilized polysaccharide-based CSP.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol with 0.1% acetic acid.
-
Standards: Authentic standards of 17(R)-HDoHE and 17(S)-HDoHE.
-
Deuterated Internal Standard: d8-5(S)-HETE or other suitable analog.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak IC (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Isocratic: 15% Methanol in CO2 |
| Flow Rate | 2.5 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 343.2 |
| Product Ion (Q3) | m/z 299.2 and/or m/z 177.1 |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
Data Presentation:
| Analyte | Expected Retention Time (min) | Resolution (Rs) |
| 17(S)-HDoHE | ~3.5 | >1.5 |
| 17(R)-HDoHE | ~4.2 | >1.5 |
Note: Retention times are estimates and will vary based on the specific SFC system, column, and operating conditions. The elution order should be confirmed with authentic standards.
Method Validation and Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a series of concentrations of the 17-HDoHE enantiomer standards with a constant concentration of the deuterated internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision of the method should be determined according to standard validation guidelines.
Conclusion
The separation and quantification of 17(R)-HDoHE and 17(S)-HDoHE are essential for understanding their distinct roles in inflammation and its resolution. Both chiral HPLC-MS/MS and chiral SFC-MS/MS are powerful techniques capable of achieving baseline separation of these enantiomers. Chiral SFC often offers advantages in terms of speed and reduced solvent consumption. The protocols provided herein serve as a comprehensive starting point for method development and validation, enabling researchers to accurately measure these critical lipid mediators in various biological matrices.
References
Application Note and Protocols: Measuring 17(R)-HDoHE Production by Activated Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
17(R)-hydroxy-docosahexaenoic acid (17(R)-HDoHE) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a precursor to the D-series resolvins, 17(R)-HDoHE plays a critical role in the active resolution of inflammation. Macrophages, key cells of the innate immune system, are significant producers of these lipid mediators, particularly upon activation.[1][2][3] The quantification of 17(R)-HDoHE produced by activated macrophages is essential for studying inflammatory diseases and developing novel pro-resolving therapeutics. This document provides a detailed overview of the signaling pathways involved and comprehensive protocols for the robust measurement of 17(R)-HDoHE.
Signaling Pathway for 17(R)-HDoHE Production
Macrophage activation, for instance by lipopolysaccharide (LPS) from Gram-negative bacteria, initiates a signaling cascade that leads to the production of various inflammatory and anti-inflammatory mediators.[4][5] LPS binds to Toll-like receptor 4 (TLR4), triggering downstream signaling pathways, including MyD88-dependent and independent pathways, which converge on the activation of transcription factors like NF-κB. This activation leads to the expression of enzymes required for lipid mediator synthesis. Exogenous DHA is taken up by the macrophage and esterified into membrane phospholipids. Upon cellular activation, phospholipase A2 (PLA2) liberates DHA, which is then metabolized by lipoxygenase (LOX) enzymes to produce 17(R)-HDoHE.
Caption: LPS-induced signaling pathway for 17(R)-HDoHE synthesis in macrophages.
Experimental Workflow Overview
The overall process involves culturing and preparing macrophages, stimulating them to produce 17(R)-HDoHE, extracting the lipid mediators, and quantifying the target analyte using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold-standard methodology.
Caption: General experimental workflow for measuring 17(R)-HDoHE production.
Protocol 1: Macrophage Culture and Activation
This protocol describes the culture of the murine macrophage cell line RAW 264.7 and their activation with LPS.
Materials:
-
RAW 264.7 cells
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DHA, ethanol solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
DHA Supplementation: Replace the medium with serum-free DMEM. Add DHA to a final concentration of 10 µM (prepare from a stock solution in ethanol; ensure the final ethanol concentration is <0.1%). Incubate for 24 hours.
-
Activation: After DHA incubation, stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control group (vehicle only). Incubate for the desired time period (e.g., 4, 12, or 24 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant into clean polypropylene tubes. Add an antioxidant like butylated hydroxytoluene (BHT) and an internal standard for LC-MS/MS analysis. Store samples immediately at -80°C until extraction.
Protocol 2: Solid Phase Extraction (SPE) of Lipid Mediators
This protocol is for extracting and concentrating 17(R)-HDoHE from the cell culture supernatant.
Materials:
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Hexane
-
Methyl formate
-
Internal Standard (e.g., 17-HDoHE-d5)
-
Nitrogen gas evaporator
Methodology:
-
Spike Internal Standard: Add a known amount of deuterated internal standard (e.g., 500 pg of 17-HDoHE-d5) to each sample.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 5 mL of methanol, followed by 5 mL of deionized water.
-
Sample Loading: Load the acidified supernatant (pH ~3.5) onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of 15% aqueous methanol to remove impurities.
-
Elution: Elute the lipid mediators with 5 mL of methyl formate or methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
Protocol 3: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the preferred method for accurate and sensitive quantification of 17(R)-HDoHE.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Methodology:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.01% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.01% formic acid.
-
Gradient: Run a gradient from 30% B to 98% B over approximately 10-15 minutes to separate the analytes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 17-HDoHE and its deuterated internal standard.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 17-HDoHE | 343.2 | 299.2 | -15 |
| 17-HDoHE-d5 (IS) | 348.2 | 304.2 | -15 |
| Table 1: Example LC-MS/MS parameters for 17-HDoHE detection. These values may require optimization based on the specific instrument used. |
-
Quantification: Create a standard curve using a synthetic 17(R)-HDoHE standard. Calculate the concentration in samples by normalizing the peak area of the endogenous 17(R)-HDoHE to the peak area of the internal standard and comparing it to the standard curve.
Data Presentation and Expected Results
The production of 17(R)-HDoHE is expected to increase significantly in macrophages activated with LPS compared to unstimulated controls, particularly when supplemented with the DHA precursor.
| Treatment Group | 17(R)-HDoHE Concentration (pg/10⁶ cells) | Standard Deviation |
| Control (Unstimulated) | 55 | ± 12 |
| LPS (100 ng/mL) | 480 | ± 65 |
| DHA (10 µM) | 150 | ± 28 |
| DHA (10 µM) + LPS (100 ng/mL) | 1250 | ± 180 |
| Table 2: Representative quantitative data for 17(R)-HDoHE production by macrophages after 24 hours of stimulation. Data are hypothetical and serve as an example of expected trends. |
Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)
For laboratories without access to LC-MS/MS, ELISA kits may be available for measuring docosanoids. These are typically competitive assays.
Principle: Free 17(R)-HDoHE in the sample competes with a fixed amount of enzyme-labeled HDoHE for binding sites on a pre-coated antibody. The signal is inversely proportional to the amount of 17(R)-HDoHE in the sample.
Limitations:
-
Specificity: ELISA antibodies may cross-react with other structurally similar lipid mediators, leading to less accurate results compared to LC-MS/MS.
-
Sensitivity: The limit of detection may be higher than that achievable with mass spectrometry.
The protocol would follow the manufacturer's instructions included with the specific ELISA kit.
References
- 1. stars.library.ucf.edu [stars.library.ucf.edu]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation [frontiersin.org]
- 4. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
Application of 17(R)-Hydroxydocosahexaenoic Acid in Resolution Pharmacology
Application Note AP1701
Introduction
Resolution pharmacology is an emerging field focused on developing therapies that stimulate the body's natural resolution pathways to terminate inflammation and promote tissue repair. Unlike traditional anti-inflammatory drugs that primarily block pro-inflammatory signals, pro-resolving mediators actively orchestrate the return to homeostasis. 17(R)-hydroxydocosahexaenoic acid (17(R)-HDoHE) is a key bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It serves as a precursor to a specific class of specialized pro-resolving mediators (SPMs) known as the aspirin-triggered D-series resolvins (AT-RvDs). This application note provides a detailed overview of the role of 17(R)-HDoHE in resolution pharmacology, its mechanisms of action, and protocols for its application in preclinical research.
Biosynthesis and Mechanism of Action
17(R)-HDoHE is endogenously generated through a transcellular biosynthetic pathway initiated by the unique action of aspirin. Aspirin acetylates the cyclooxygenase-2 (COX-2) enzyme, altering its catalytic activity to convert DHA into 17(R)-hydroperoxydocosahexaenoic acid (17(R)-HpDHA), which is then rapidly reduced to 17(R)-HDoHE. This intermediate is subsequently metabolized by 5-lipoxygenase (5-LOX) in adjacent leukocytes, such as neutrophils, to produce aspirin-triggered resolvins, including AT-RvD1 and AT-RvD2.
The pro-resolving actions of the 17(R)-HDoHE pathway are primarily mediated by its downstream products, the AT-RvDs. These mediators bind to specific G protein-coupled receptors (GPCRs), most notably the ALX/FPR2 receptor, to initiate downstream signaling cascades.[1][2] Activation of ALX/FPR2 by AT-RvD1 leads to:
-
Inhibition of Neutrophil Infiltration: Reduces the recruitment of neutrophils to the site of inflammation.[2]
-
Stimulation of Macrophage Efferocytosis: Enhances the clearance of apoptotic cells and cellular debris by macrophages, a critical step for tissue repair.[1]
-
Modulation of Cytokine Production: Decreases the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and promotes the release of anti-inflammatory mediators.[2]
-
Inhibition of NF-κB Signaling: Attenuates the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.
The direct administration of 17(R)-HDoHE has been shown to be effective in various preclinical models, as it can be locally converted to the more potent AT-RvDs, thereby activating these resolution pathways.
Biosynthesis of 17(R)-HDoHE and Aspirin-Triggered Resolvins
Biosynthesis of 17(R)-HDoHE and its conversion to AT-Resolvins.
Downstream Signaling of Aspirin-Triggered Resolvin D1 (AT-RvD1)
AT-RvD1 signaling via ALX/FPR2 to inhibit the NF-κB pathway.
Quantitative Data Summary
The following table summarizes the effective concentrations and dosages of 17(R)-HDoHE and its downstream mediators from preclinical studies.
| Compound | Model/Assay | Effective Concentration / Dosage | Observed Effect | Reference |
| 17(R)-HDoHE | Murine DSS-induced colitis | 100 ng/mouse, i.p. | Improved disease activity index, reduced colonic damage and PMN infiltration. | |
| 17(R/S)-HDoHE | Murine DSS-induced colitis | 10 µ g/mouse , i.p. | Alleviated colitis, improved body weight, reduced epithelial damage. | |
| 17(R/S)-HDoHE | RAW 264.7 Macrophage Phagocytosis | 100 nM | Increased uptake of bioparticles. | |
| AT-RvD1 | Murine DSS-induced colitis | 100 ng/mouse, i.p. | Showed higher potency than 17(R)-HDoHE in preventing colitis. | |
| AT-RvD1 | Human Conjunctival Goblet Cells | 1 nM | Increased mucin secretion. | |
| RvD2 | Human M2 Macrophage Efferocytosis | EC50: 2.6 x 10⁻¹⁴ M | Stimulated efferocytosis of senescent red blood cells. |
Key Experimental Protocols
Protocol 1: In Vivo Murine Model of DSS-Induced Colitis
This protocol is designed to assess the therapeutic efficacy of 17(R)-HDoHE in a chemically-induced model of inflammatory bowel disease.
Workflow for DSS-Induced Colitis Model
References
- 1. Aspirin-Triggered Resolvin D1 Reduces Proliferation and the Neutrophil to Lymphocyte Ratio in a Mutant KRAS-Driven Lung Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega-3 fatty acid-derived mediators 17(R)-hydroxy docosahexaenoic acid, aspirin-triggered resolvin D1 and resolvin D2 prevent experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biomarker Development Based on 17(R)-HDoHE Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(R)-hydroxy-docosahexaenoic acid (17(R)-HDoHE) is a specialized pro-resolving mediator (SPM) precursor derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its biosynthesis is notably triggered by the action of aspirin-acetylated cyclooxygenase-2 (COX-2), placing it at the forefront of the aspirin-triggered pro-resolving lipid mediator pathways.[1][2] As a precursor to the Aspirin-Triggered Resolvin D (AT-RvD) series, 17(R)-HDoHE is a key molecule in the active resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases.[2]
The quantification of 17(R)-HDoHE in biological matrices serves as a valuable biomarker for assessing the activity of these pro-resolving pathways. Monitoring the levels of 17(R)-HDoHE can provide insights into an individual's capacity to resolve inflammation and may have diagnostic and prognostic potential in a variety of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and cardiovascular disease.[3][4] Furthermore, in the context of drug development, 17(R)-HDoHE can be a pharmacodynamic biomarker to evaluate the efficacy of therapeutic interventions aimed at promoting inflammation resolution.
These application notes provide detailed protocols for the quantification of 17(R)-HDoHE in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for lipid mediator analysis.
Signaling Pathway of 17(R)-HDoHE and Aspirin-Triggered Resolvin D Biosynthesis
The biosynthesis of 17(R)-HDoHE is a critical initiation step for the production of aspirin-triggered D-series resolvins, which are potent anti-inflammatory and pro-resolving molecules. The pathway is initiated when aspirin acetylates COX-2, altering its enzymatic activity to favor the production of 17(R)-HDoHE from DHA. This precursor is then further metabolized by 5-lipoxygenase (5-LOX) to generate the AT-RvDs.
Experimental Protocols
Quantification of 17(R)-HDoHE in Human Plasma by LC-MS/MS
This protocol outlines the procedure for the extraction and quantification of 17(R)-HDoHE from human plasma using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
17(R)-HDoHE standard (Cayman Chemical or equivalent)
-
17(R)-HDoHE-d5 internal standard (IS) (Cayman Chemical or equivalent)
-
Human plasma (collected in EDTA tubes)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
-
Nitrogen gas evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Experimental Workflow
3. Detailed Procedure
a. Sample Preparation and Protein Precipitation
-
Thaw frozen human plasma samples on ice.
-
To 1 mL of plasma, add 10 µL of internal standard solution (17(R)-HDoHE-d5, 1 µg/mL in methanol).
-
Add 2 mL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
b. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 15% methanol in water.
-
Elute the 17(R)-HDoHE with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
c. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate 17(R)-HDoHE from other isomers. For example, start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) transitions:
-
17(R)-HDoHE: Precursor ion (m/z) 343.2 -> Product ion (m/z) 245.1
-
17(R)-HDoHE-d5 (IS): Precursor ion (m/z) 348.2 -> Product ion (m/z) 250.1
-
-
Optimize other MS parameters such as collision energy and declustering potential for your specific instrument.
-
4. Data Analysis and Quantification
-
Generate a calibration curve using a series of known concentrations of the 17(R)-HDoHE standard spiked with a constant amount of the internal standard.
-
Plot the peak area ratio (17(R)-HDoHE / 17(R)-HDoHE-d5) against the concentration of the standard.
-
Determine the concentration of 17(R)-HDoHE in the plasma samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize key quantitative data related to 17(R)-HDoHE analysis.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 pg on column |
| Limit of Quantification (LOQ) | 1 - 10 pg on column |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
Note: These values are illustrative and should be established for each specific assay and instrument.
Table 2: Reported Levels of 17-HDoHE in Human Biological Samples
| Biological Matrix | Condition | Reported Concentration Range |
| Plasma | Rheumatoid Arthritis (after DHA supplementation) | Significantly increased from baseline |
| Serum & Plasma | Healthy and SARS-CoV-2 positive | Generally low or undetectable in healthy controls, significantly increased in SARS-CoV-2 patients. |
Note: Data on absolute concentrations of 17(R)-HDoHE in various disease states is still emerging. The table reflects trends observed in published studies.
Alternative Methodologies
While LC-MS/MS is the preferred method for its specificity and sensitivity, enzyme-linked immunosorbent assays (ELISAs) are another potential platform for biomarker quantification. However, a specific and validated commercial ELISA kit for 17(R)-HDoHE is not widely available at present. Commercially available ELISA kits for docosahexaenoic acid (DHA) exist, but these will not be specific for the 17(R)-hydroxylated metabolite. Researchers interested in an ELISA-based approach would likely need to develop and validate a custom assay, which is a significant undertaking.
Applications in Research and Drug Development
-
Biomarker of Inflammation Resolution: Measuring 17(R)-HDoHE levels can serve as a direct indicator of the activation of the aspirin-triggered pro-resolving pathway.
-
Patient Stratification: Differences in baseline or aspirin-stimulated 17(R)-HDoHE production could be used to stratify patients in clinical trials for therapies targeting inflammatory diseases.
-
Pharmacodynamic Biomarker: For drugs designed to enhance the resolution of inflammation, changes in 17(R)-HDoHE levels can act as a key pharmacodynamic endpoint to demonstrate target engagement and biological activity.
-
Nutritional Interventions: The protocol can be used to assess the impact of omega-3 fatty acid supplementation on the production of pro-resolving mediators. A study in patients with rheumatoid arthritis showed that supplementation with DHA led to a significant increase in plasma levels of 17-hydroxydocosahexaenoic acid.
Conclusion
The quantification of 17(R)-HDoHE provides a valuable tool for investigating the complex processes of inflammation resolution. The detailed LC-MS/MS protocol herein offers a robust and sensitive method for the reliable measurement of this important biomarker in clinical and preclinical research. As our understanding of the role of specialized pro-resolving mediators in health and disease continues to grow, the application of such analytical methods will be crucial in the development of novel diagnostics and therapeutics for a wide range of inflammatory disorders.
References
- 1. Novel Pro-resolving Aspirin-Triggered DHA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic acid in the treatment of rheumatoid arthritis: A double-blind, placebo-controlled, randomized cross-over study with microalgae vs. sunflower oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel biomarkers and candidate small molecule drugs in rheumatoid arthritis and osteoarthritis based on bioinformatics analysis of high‐throughput data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Accurate Measurement of 17(R)-HDoHE
Welcome to the technical support center for the accurate measurement of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDoHE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental quantification of this important lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What is 17(R)-HDoHE and why is its accurate measurement important?
A1: 17(R)-HDoHE is the 17-hydroxy derivative of docosahexaenoic acid (DHA) where the hydroxyl group is in the R configuration. It is a key precursor in the biosynthesis of aspirin-triggered specialized pro-resolving mediators (SPMs), specifically the AT-resolvins. Accurate measurement is crucial for understanding its role in inflammation resolution, its potential as a biomarker for various diseases, and for the development of novel therapeutics targeting inflammatory pathways.
Q2: What is the primary analytical technique for quantifying 17(R)-HDoHE?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 17(R)-HDoHE and other oxylipins in biological matrices.[1][2] This technique offers high selectivity and sensitivity, which are necessary due to the low endogenous concentrations of these analytes.
Q3: Why is chiral separation necessary for 17(R)-HDoHE analysis?
A3: 17-HDoHE exists as two enantiomers, 17(R)-HDoHE and 17(S)-HDoHE, which are stereoisomers (mirror images) of each other. These enantiomers can have different biological activities. For instance, 17(S)-HDoHE is a precursor to the D-series resolvins. To accurately assess the biological role of 17(R)-HDoHE, it is essential to separate it from its (S)-enantiomer using chiral chromatography.
Q4: What are the main challenges in the accurate measurement of 17(R)-HDoHE?
A4: The main challenges include:
-
Low endogenous concentrations: 17(R)-HDoHE is present in biological samples at very low levels (picogram to nanogram range), requiring highly sensitive analytical methods.[1][2]
-
Isomeric interference: The presence of the 17(S)-HDoHE enantiomer and other positional isomers of HDoHE can interfere with accurate quantification if not properly separated chromatographically.
-
Sample matrix effects: Components in biological samples (e.g., plasma, tissue homogenates) can suppress or enhance the ionization of 17(R)-HDoHE in the mass spectrometer, leading to inaccurate results.[3]
-
Analyte stability: As a polyunsaturated fatty acid derivative, 17(R)-HDoHE is susceptible to oxidation and degradation during sample collection, storage, and preparation.
-
Lack of commercially available certified reference materials: This can make method validation and ensuring accuracy more challenging.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent series (e.g., isopropanol, methanol, acetonitrile, water, and then re-equilibrate with the mobile phase). If the problem persists, replace the column. |
| Inappropriate Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
| Column Void | A void at the head of the column can cause peak splitting. Reverse-flush the column at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced. |
Issue 2: Low or No Signal for 17(R)-HDoHE
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | Ensure samples are collected with antioxidants (e.g., BHT), stored at -80°C, and processed on ice. Minimize freeze-thaw cycles. |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning, loading, washing, and elution steps. Consider trying different SPE sorbents (e.g., C18, mixed-mode). |
| Ion Suppression from Matrix | Dilute the sample extract. Improve sample cleanup by modifying the SPE wash steps. Adjust the chromatography to separate 17(R)-HDoHE from co-eluting matrix components. |
| Incorrect MS/MS Parameters | Optimize the precursor and product ion masses, collision energy, and other MS parameters by infusing a standard solution of 17(R)-HDoHE. |
| Instrument Contamination | Clean the ion source of the mass spectrometer. |
Issue 3: Poor Reproducibility and High Variability
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent timing and execution of all sample preparation steps, especially the SPE procedure. Use an automated liquid handler if available. |
| Lack of or Inappropriate Internal Standard | Use a stable isotope-labeled internal standard (e.g., 17(R)-HDoHE-d8) added at the beginning of the sample preparation to correct for analyte loss and matrix effects. |
| Sample Inhomogeneity | Thoroughly vortex or sonicate samples before aliquoting. |
| Instrument Instability | Check for fluctuations in LC pressure and MS signal by running system suitability tests with a standard solution. |
Issue 4: Inability to Separate 17(R)- and 17(S)-HDoHE Enantiomers
| Possible Cause | Troubleshooting Step |
| Incorrect Chiral Column | Ensure you are using a chiral stationary phase (CSP) suitable for separating fatty acid enantiomers (e.g., polysaccharide-based CSPs). |
| Suboptimal Mobile Phase | Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous phase, type of organic modifier) and flow rate as recommended by the chiral column manufacturer. Chiral separations are often sensitive to small changes in mobile phase composition. |
| Column Temperature | Control the column temperature using a column oven. Temperature can significantly affect chiral resolution. |
| Column Equilibration | Ensure the chiral column is adequately equilibrated with the mobile phase before injecting the sample. This can sometimes take longer than for standard reversed-phase columns. |
Data Presentation
Table 1: Typical Performance of LC-MS/MS Methods for 17-HDoHE Quantification
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.5 - 10 pg on column | |
| Limit of Quantification (LOQ) | 1 - 25 pg on column | |
| Solid-Phase Extraction (SPE) Recovery | 60 - 95% | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 20% |
Table 2: Common MS/MS Transitions for 17-HDoHE
| Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 343.2 | 299.2 | Loss of CO2H |
| 343.2 | 221.1 | Cleavage alpha to the hydroxyl group |
| 343.2 | 167.1 | Further fragmentation |
Note: Optimal transitions should be determined empirically for your specific instrument.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 17(R)-HDoHE from Plasma
-
Sample Pre-treatment: To 200 µL of plasma, add 800 µL of cold methanol containing an antioxidant (e.g., 0.1% BHT) and a suitable internal standard (e.g., 17(R)-HDoHE-d8). Vortex thoroughly to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Dilution: Dilute the supernatant with 5 mL of acidified water (pH 3.5) to ensure analyte retention on the SPE cartridge.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of water to remove polar impurities, followed by 2 mL of 15% methanol in water to remove less polar interferences.
-
Elution: Elute the 17(R)-HDoHE with 2 mL of methanol or ethyl acetate into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Chiral LC-MS/MS Analysis of 17(R)-HDoHE
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-RH, Chiralcel OJ-H).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient: A shallow gradient optimized for the separation of 17(R)- and 17(S)-HDoHE. For example, start at 30% B, increase to 50% B over 15 minutes.
-
Flow Rate: As recommended for the specific chiral column, typically 0.2-0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for 17-HDoHE and its internal standard (see Table 2).
Mandatory Visualization
Caption: General experimental workflow for the quantification of 17(R)-HDoHE.
Caption: Biosynthetic pathway of 17(R)-HDoHE and its role as a precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 17(R)-Hdha during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 17(R)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17(R)-HDoHE) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is 17(R)-HDoHE and why is its stability a concern?
17(R)-HDoHE, also known as 17(R)-HDHA, is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] It is a precursor to the D-series resolvins and possesses intrinsic anti-inflammatory and pro-resolving properties.[1][2] As a polyunsaturated fatty acid derivative, 17(R)-HDoHE is susceptible to degradation through oxidation, isomerization, and other chemical modifications during sample collection, storage, and extraction.[3] Ensuring its stability is critical for accurate quantification and reliable experimental results.
Q2: What are the primary factors that can lead to the degradation of 17(R)-HDoHE during sample preparation?
The main factors contributing to the degradation of 17(R)-HDoHE and other lipid mediators include:
-
Temperature: Elevated temperatures can accelerate oxidative degradation.[3]
-
pH: Extreme pH conditions can affect the stability of lipid structures.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Oxygen: The presence of oxygen promotes oxidation of the polyunsaturated fatty acid chain.
-
Enzymatic Activity: Endogenous enzymes in biological samples can metabolize 17(R)-HDoHE.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of sensitive biomolecules.
Q3: What is the recommended storage temperature for samples and 17(R)-HDoHE standards?
For long-term storage, it is recommended to keep plasma, tissue samples, and 17(R)-HDoHE standards at -80°C to minimize enzymatic activity and chemical degradation. For short-term storage, samples should be kept on ice. It is also crucial to avoid repeated freeze-thaw cycles.
Q4: How can I minimize the oxidation of 17(R)-HDoHE during sample preparation?
To minimize oxidation, it is recommended to:
-
Work quickly and on ice at all times.
-
Use antioxidants, such as butylated hydroxytoluene (BHT), during the extraction process.
-
Store samples and extracts under an inert gas (e.g., argon or nitrogen).
-
Protect samples from light by using amber vials or covering tubes with foil.
Q5: Which anticoagulant should I use for blood collection when analyzing 17(R)-HDoHE?
EDTA is often recommended as an anticoagulant for plasma collection as it can chelate metal ions that may promote lipid peroxidation. However, the choice of anticoagulant should be validated for your specific assay.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 17(R)-HDoHE.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or no detectable 17(R)-HDoHE signal | 1. Degradation during storage: Improper storage temperature, repeated freeze-thaw cycles. 2. Degradation during extraction: High temperature, exposure to light/oxygen, inappropriate pH. 3. Inefficient extraction: Suboptimal extraction solvent or solid-phase extraction (SPE) cartridge. | 1. Store samples at -80°C and minimize freeze-thaw cycles. 2. Perform all extraction steps on ice, use antioxidants, and protect from light. 3. Optimize the extraction protocol; ensure the SPE cartridge is appropriate for lipid mediators and properly conditioned. |
| High variability between replicate samples | 1. Inconsistent sample handling: Differences in processing time or temperature exposure. 2. Incomplete solvent evaporation: Residual solvent can affect reconstitution and LC-MS/MS analysis. 3. Matrix effects: Interference from other components in the biological sample. | 1. Standardize the sample preparation workflow for all samples. 2. Ensure complete evaporation of the solvent under a gentle stream of nitrogen. 3. Use a robust extraction method (e.g., SPE) to clean up the sample and consider using an internal standard. |
| Presence of interfering peaks in the chromatogram | 1. Co-elution of isomers or other lipids: The analytical method may not be specific enough. 2. Contamination: From plastics, solvents, or other lab equipment. | 1. Optimize the liquid chromatography method (e.g., gradient, column chemistry) to improve separation. 2. Use high-purity solvents and glassware; minimize the use of plasticware. |
Quantitative Data Summary: Factors Affecting Analyte Stability (General Observations for Lipids and Biomarkers)
| Factor | Condition | Observed Effect on Stability | Recommendation for 17(R)-HDoHE |
| Temperature | Increased from 25°C to 60°C | Significantly promotes degradation of fucoxanthin (a carotenoid). | Perform all sample preparation steps on ice or at 4°C. |
| pH | Acidic (pH < 4) or Alkaline (pH > 8) | Can lead to degradation of anthocyanins and affect emulsion stability. | Maintain a neutral pH during extraction unless the protocol specifies otherwise. |
| Freeze-Thaw Cycles | Repeated cycles (up to 10) | Can cause a significant increase in some oxidative stress markers (e.g., 8-iso-PGF2α). | Aliquot samples after collection to avoid repeated freeze-thaw cycles. |
| Light | Increased intensity up to 2000 lx | Causes sharp degradation of fucoxanthin isomers. | Protect samples from light by using amber vials or wrapping tubes in foil. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 17(R)-HDoHE from Human Plasma
This protocol is adapted from a method for the analysis of oxylipins in human plasma.
Materials:
-
Human plasma collected with EDTA
-
Internal Standard (IS) solution (e.g., 17(R)-HDoHE-d5)
-
Methanol (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or a specialized lipid extraction cartridge)
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate amount of the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar impurities.
-
Elute the 17(R)-HDoHE and other lipids with 1.2 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of 17(R)-HDoHE from Biological Samples
This is a general protocol for lipid extraction that can be optimized for 17(R)-HDoHE.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal Standard (IS) solution
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) or another suitable organic solvent
-
Deionized water
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of the sample, add the internal standard.
-
Add 400 µL of ice-cold methanol and vortex for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 500 µL of MTBE, vortex for 10 seconds, and sonicate for 1 hour.
-
Add 500 µL of deionized water to induce phase separation.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Collection and Evaporation:
-
Carefully collect the upper organic layer containing the lipids into a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for 17(R)-HDoHE extraction and analysis.
References
- 1. Inhibition of lung cancer growth and metastasis by DHA and its metabolite, RvD1, through miR-138-5p/FOXC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - Journal of Laboratory Physicians [jlabphy.org]
- 3. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
Technical Support Center: Optimization of Chromatographic Separation for 17(R)-HDHA Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA) isomers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful separations.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound isomers in a question-and-answer format.
Question: Why am I seeing poor resolution between the this compound and 17(S)-HDHA enantiomers?
Answer:
Poor resolution between enantiomers is a common challenge in chiral chromatography. Several factors can contribute to this issue. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving good resolution.
-
Solvent Strength: Adjust the ratio of your solvents. For normal-phase chromatography on a column like Chiralcel OB-H, a mobile phase of isopropanol in hexane is often used. Varying the percentage of isopropanol can significantly impact selectivity.
-
Additives: For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., acetic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution by allowing more time for the analytes to interact with the chiral stationary phase.
-
Control the Temperature: Temperature can influence the interactions between the analytes and the stationary phase. Experiment with temperatures ranging from ambient to sub-ambient to find the optimal condition for your separation.
-
Select the Appropriate Chiral Stationary Phase (CSP): Not all CSPs are suitable for every separation. For 17-HDHA isomers, polysaccharide-based columns such as Chiralpak AD-RH and Chiralcel OB-H have been used successfully. If you are not achieving separation with one type of column, consider trying another.
Question: My peaks are tailing. What are the possible causes and solutions?
Answer:
Peak tailing can be caused by several factors, from column issues to chemical interactions. Here’s how to troubleshoot:
-
Secondary Interactions: Tailing can occur due to interactions between the acidic this compound and active sites on the silica support of the column.
-
Solution: Add a small amount of a competing acid (e.g., acetic acid) to the mobile phase to block these active sites.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
-
Solution: Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need to be replaced.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Try diluting your sample and injecting a smaller volume.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
Question: I am observing split peaks for my this compound standard. What should I do?
Answer:
Peak splitting can be frustrating, but it is often resolvable by addressing the following:
-
Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in split peaks.
-
Solution: Check for a void by carefully inspecting the top of the column bed. If a void is present, the column may need to be repacked or replaced. Reversing the column and flushing with a strong solvent can sometimes resolve channeling.
-
-
Co-elution of an Impurity: The split peak may actually be two different compounds eluting very close to each other.
-
Solution: To verify this, try altering the mobile phase composition or temperature to see if the two peaks resolve into distinct peaks.
-
-
Injection Issues: Problems with the autosampler or injection technique can sometimes lead to split peaks.
-
Solution: Ensure the injector is functioning correctly and that the sample is fully loaded into the sample loop.
-
Frequently Asked Questions (FAQs)
Q1: Which chiral column is best for separating this compound and 17(S)-HDHA?
A1: Polysaccharide-based chiral stationary phases are generally recommended. Chiralpak AD-RH and Chiralcel OB-H columns have been successfully used for the separation of 17-HDHA enantiomers. The choice between them may depend on the specific mobile phase conditions and the desired elution order.
Q2: What is the expected elution order for this compound and 17(S)-HDHA?
A2: The elution order is dependent on the chiral stationary phase and the mobile phase used. On a Chiralcel OB-H column with a normal-phase mobile phase (e.g., isopropanol/hexane), the 17(S)-HDHA enantiomer typically elutes before the this compound enantiomer[1].
Q3: What are typical mobile phase compositions for this separation?
A3: For normal-phase chromatography on columns like Chiralcel OB-H, a mixture of a polar alcohol (e.g., isopropanol or ethanol) in a non-polar solvent (e.g., hexane) is common[1]. For reversed-phase chromatography on a column like Chiralpak AD-RH, a mixture of methanol and water is often employed.
Q4: How does temperature affect the separation?
A4: Temperature can have a significant impact on chiral separations. Lowering the temperature often increases the interaction between the analyte and the chiral stationary phase, which can lead to better resolution but longer retention times. Conversely, increasing the temperature can decrease retention times but may reduce resolution. It is an important parameter to optimize for each specific method.
Q5: What sample preparation is required for analyzing this compound from biological samples?
A5: Biological samples typically require extraction and purification before chiral HPLC analysis. A common method involves solid-phase extraction (SPE) to isolate the lipid fraction containing the HDHA isomers. The extracted sample should then be dissolved in a solvent compatible with the mobile phase before injection.
Experimental Protocol: Chiral Separation of 17-HDHA Isomers
This protocol provides a detailed methodology for the separation of this compound and 17(S)-HDHA using normal-phase HPLC.
Objective: To achieve baseline separation of this compound and 17(S)-HDHA enantiomers.
Materials:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Chiral Column: Chiralcel OB-H (250 x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade n-hexane and 2-propanol.
-
Standards: Authentic standards of this compound and 17(S)-HDHA.
-
Sample: A racemic mixture of 17-HDHA or a prepared sample extract.
Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of 3% (v/v) 2-propanol in n-hexane.
-
Degas the mobile phase thoroughly before use.
-
-
Sample Preparation:
-
Dissolve the 17-HDHA standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiralcel OB-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 3% 2-propanol in n-hexane
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C (ambient)
-
Injection Volume: 10 µL
-
Detection: UV at 235 nm
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram and identify the peaks corresponding to 17(S)-HDHA and this compound based on the retention times of the individual standards. The 17(S) enantiomer is expected to elute first[1].
-
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected from the chiral separation of 17-HDHA isomers using the protocol described above. These values are representative and may vary depending on the specific instrument and experimental conditions.
| Parameter | 17(S)-HDHA | This compound |
| Retention Time (min) | ~10.3 | ~11.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{>1.5} |
| Tailing Factor (Tf) | <1.2 | <1.2 |
| Theoretical Plates (N) | >5000 | >5000 |
Data synthesized from typical performance characteristics of Chiralcel columns for similar separations.[1]
Visualizations
Signaling Pathway of this compound
This compound is a key precursor in the biosynthesis of D-series resolvins, which are specialized pro-resolving mediators (SPMs) with potent anti-inflammatory properties. The pathway is often initiated by the aspirin-acetylated COX-2 enzyme.
Caption: Biosynthetic pathway of aspirin-triggered D-series resolvins from this compound.
Experimental Workflow for Chromatographic Optimization
This diagram illustrates a logical workflow for optimizing the chromatographic separation of this compound isomers.
References
Technical Support Center: Overcoming Matrix Effects in 17(R)-HDoHE Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDoHE).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my 17(R)-HDoHE analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components in the sample matrix. In the context of 17(R)-HDoHE analysis, the "matrix" refers to all other components in your biological sample (e.g., plasma, serum, tissue homogenate) such as phospholipids, salts, and proteins. These effects can manifest as:
-
Ion Suppression: A decrease in the signal intensity of 17(R)-HDoHE, leading to underestimation of its concentration and reduced sensitivity. This is the most common matrix effect.
-
Ion Enhancement: An increase in the signal intensity, leading to an overestimation of the concentration.
Failure to address matrix effects can severely compromise the accuracy, precision, and reliability of your quantitative results.
Q2: I'm observing low and inconsistent signal for 17(R)-HDoHE in my plasma samples compared to my standards prepared in pure solvent. Is this a matrix effect?
A2: This is a classic indication of ion suppression due to matrix effects. To confirm this, you can perform a post-extraction spike experiment. This involves comparing the peak area of 17(R)-HDoHE in a blank matrix extract that has been spiked with a known concentration of the analyte to the peak area of a standard of the same concentration prepared in a neat (pure) solvent. A significantly lower response in the matrix sample confirms ion suppression.
Q3: What are the primary causes of matrix effects in the analysis of lipid mediators like 17(R)-HDoHE?
A3: For lipid mediators like 17(R)-HDoHE, the primary culprits for matrix effects, particularly in plasma and serum, are phospholipids. Due to their amphipathic nature, phospholipids are often co-extracted with analytes of interest and can significantly suppress the ionization of 17(R)-HDoHE in the mass spectrometer's ion source.
Q4: What is the "gold standard" for compensating for matrix effects in 17(R)-HDoHE quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting for matrix effects. A SIL-IS, such as deuterium-labeled 17(R)-HDoHE (e.g., 17(R)-HDoHE-d8), is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the sample preparation process and experiences the same extraction inefficiencies and matrix effects as the endogenous 17(R)-HDoHE. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to accurate quantification.
Q5: Can I use a different, non-isotopic internal standard if a SIL-IS for 17(R)-HDoHE is unavailable or too expensive?
A5: While a SIL-IS is ideal, a structural analog can be used as an alternative. However, it is crucial that the analog has very similar chemical properties, chromatographic retention time, and ionization efficiency to 17(R)-HDoHE to effectively compensate for matrix effects. The performance of a non-isotopic internal standard should be thoroughly validated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no signal for 17(R)-HDoHE in samples | Significant Ion Suppression: Co-eluting matrix components, likely phospholipids, are suppressing the ionization of your analyte. | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances. Solid Phase Extraction (SPE) with a sorbent designed for phospholipid removal is highly recommended. 2. Optimize Chromatography: Adjust your LC gradient to better separate 17(R)-HDoHE from the matrix components causing suppression. 3. Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal suppression. |
| High variability in 17(R)-HDoHE concentrations between replicate injections of the same sample | Inconsistent Matrix Effects: The degree of ion suppression or enhancement is varying between injections. | 1. Ensure Consistent Sample Preparation: Inconsistent extraction recovery can lead to variable matrix effects. Ensure your sample preparation protocol is robust and reproducible. 2. Check for Carryover: Residual matrix components from a previous injection can affect the current one. Implement a robust needle wash protocol. 3. Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience the same injection-to-injection variations in matrix effects, allowing for reliable correction. |
| Poor peak shape for 17(R)-HDoHE | Matrix Overload: High concentrations of matrix components can affect the chromatography. | 1. Dilute the Sample: If the concentration of 17(R)-HDoHE is high enough, diluting the sample can reduce the overall matrix load. 2. Enhance Sample Cleanup: Use a more effective sample preparation technique to remove a larger portion of the matrix. |
| Calibration curve in matrix has a different slope than in neat solvent | Matrix-induced calibration bias: This is a direct indication of a consistent matrix effect (suppression or enhancement). | 1. Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that has undergone the same extraction procedure as your samples. This will ensure that the calibrators and samples experience the same matrix effect. 2. Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS will correct for this discrepancy. |
Quantitative Data Summary
The following table provides an illustrative comparison of common sample preparation techniques for the analysis of oxylipins, including hydroxy fatty acids like 17(R)-HDoHE, from plasma. The values are representative and highlight the importance of choosing an appropriate sample preparation method to minimize matrix effects and maximize recovery.[1][2]
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | 80-100 | High (significant ion suppression) | Simple, fast, and inexpensive. | Ineffective at removing phospholipids, leading to strong matrix effects. |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | 60-90 | Moderate to High | Can remove some interfering substances. | Can be labor-intensive and may have lower recovery for more polar analytes. Insufficient removal of phospholipids is common.[1] |
| Solid Phase Extraction (SPE) - C18 | 70-95 | Moderate | Good for a broad spectrum of oxylipins. | May not be specific enough for complete phospholipid removal. |
| Solid Phase Extraction (SPE) - Specialized for Phospholipid Removal (e.g., HybridSPE®, Ostro®) | 85-105 | Low (minimal ion suppression) | Highly effective at removing phospholipids, resulting in cleaner extracts and reduced matrix effects. | Can be more expensive than other methods. |
Note: Matrix Effect (%) is often calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression.
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) for Phospholipid Removal
This protocol is a general guideline for extracting 17(R)-HDoHE from plasma while minimizing matrix effects from phospholipids.
Materials:
-
Plasma sample
-
Stable Isotope-Labeled Internal Standard (SIL-IS) for 17(R)-HDoHE (e.g., 17(R)-HDoHE-d8)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid
-
SPE cartridges designed for phospholipid removal (e.g., C18-based or specific phospholipid removal chemistry)
-
SPE vacuum manifold
-
Centrifuge
Procedure:
-
Sample Thawing and Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add the SIL-IS to a final concentration appropriate for your assay. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Carefully load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane can further remove neutral lipids.
-
Elution: Elute the 17(R)-HDoHE and SIL-IS from the cartridge with 1 mL of an appropriate organic solvent, such as methyl formate or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 17(R)-HDoHE
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of 17(R)-HDoHE.
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Column: A reversed-phase C18 column with a particle size of ≤ 2.6 µm is recommended for good separation of oxylipins.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 17(R)-HDoHE and its SIL-IS should be optimized. Representative transitions are:
-
17(R)-HDoHE: m/z 343.2 -> [Specific fragment ion]
-
17(R)-HDoHE-d8 (example): m/z 351.2 -> [Specific fragment ion]
-
-
Optimization: The declustering potential, collision energy, and other source parameters should be optimized for maximum signal intensity for each transition.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of 17(R)-HDoHE in plasma.
Caption: Biosynthesis pathway of Aspirin-Triggered Resolvin D1 from DHA via 17(R)-HDoHE.[3][4]
References
- 1. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low recovery of 17(R)-Hdha during solid-phase extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery during SPE important?
This compound is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a precursor to D-series resolvins, it plays a crucial role in the resolution of inflammation. Accurate quantification of this compound in biological samples is vital for research into inflammatory diseases and the development of new therapeutics. Low and inconsistent recovery during solid-phase extraction can lead to underestimation of its concentration and unreliable experimental results.
Q2: What is the most common reason for low recovery of this compound during SPE?
The most frequent issue is an improperly optimized SPE protocol, particularly concerning the pH of the sample during loading and the strength of the wash and elution solvents. Since this compound is a carboxylic acid, its retention on reversed-phase sorbents like C18 is highly dependent on its protonation state.
Q3: What is the estimated pKa of this compound and how does it affect my SPE protocol?
For effective retention on a C18 reversed-phase SPE cartridge, the carboxylic acid group of this compound should be in its neutral (protonated) form. This is typically achieved by acidifying the sample to a pH at least two units below the pKa.[3][4] Therefore, adjusting the sample pH to a range of 3.5-4.5 is a critical step for good recovery.
Q4: Which type of SPE cartridge is best for this compound extraction?
Reversed-phase sorbents are the most commonly used for the extraction of lipid mediators like this compound from aqueous matrices. C18-bonded silica is a popular and effective choice due to its hydrophobic interaction with the long carbon chain of the analyte. Polymeric sorbents with both hydrophilic and lipophilic properties can also provide good retention for a broader range of lipid metabolites.[5]
Q5: How can I determine at which step of the SPE process I am losing my this compound?
To pinpoint the loss of your analyte, it is essential to collect and analyze the fractions from each step of the SPE procedure: the flow-through from the sample load, each wash fraction, and the final elution fraction. Analyzing these fractions by a sensitive analytical method such as LC-MS/MS will reveal whether the analyte is not binding to the sorbent, being prematurely eluted during the wash steps, or is not being efficiently desorbed during elution.
Troubleshooting Guide for Low Recovery of this compound
Low recovery of this compound is a common challenge in solid-phase extraction. The following guide provides a systematic approach to identifying and resolving the potential causes.
Diagram: Troubleshooting Workflow for Low this compound Recovery
Caption: A troubleshooting decision tree for low this compound recovery during SPE.
Data Presentation: Common Issues and Solutions
| Symptom | Potential Cause | Recommended Solution |
| Analyte found in the load flow-through fraction | Improper sample pH: The carboxylic acid group is deprotonated (negatively charged) and not retained by the nonpolar C18 sorbent. | Acidify the sample to pH 3.5-4.5 with a weak acid like formic or acetic acid to ensure the analyte is in its neutral form. |
| Incorrect sorbent: The chosen sorbent is not suitable for retaining a nonpolar compound like this compound. | Use a reversed-phase sorbent such as C18 or a polymeric equivalent (e.g., HLB). | |
| Analyte found in the wash fraction | Wash solvent is too strong: The wash solvent has a high enough percentage of organic solvent to elute the analyte. | Decrease the organic solvent concentration in the wash solution. A wash with acidified water or a low percentage of methanol (e.g., 5-15%) in acidified water is often sufficient to remove polar interferences without eluting this compound. |
| Analyte is not detected in the elution fraction (and not in the load/wash) | Elution solvent is too weak: The elution solvent is not strong enough to disrupt the hydrophobic interactions between this compound and the C18 sorbent. | Increase the strength of the elution solvent. Use a less polar solvent like methyl formate, acetonitrile, or a higher concentration of methanol. |
| Insufficient elution volume: The volume of the elution solvent is not enough to completely desorb the analyte from the sorbent bed. | Increase the volume of the elution solvent or perform a second elution and analyze it separately to check for residual analyte. | |
| High variability between replicate samples | Inconsistent flow rates: Variations in the flow rate during sample loading, washing, or elution can affect recovery. | Use a vacuum manifold or an automated SPE system to maintain consistent flow rates across all samples. |
| Cartridge drying out: If the sorbent bed dries out after conditioning and before sample loading, it can lead to inconsistent binding. | Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps. |
Experimental Protocol: SPE of this compound from Biological Fluids
This protocol is a general guideline for the extraction of this compound from biological fluids like plasma or cell culture media using a C18 SPE cartridge. Optimization may be required for different sample matrices.
Diagram: SPE Workflow for this compound Extraction
Caption: A typical solid-phase extraction workflow for this compound.
Materials
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid or Acetic Acid
-
Methyl Formate or Acetonitrile (LC-MS grade)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure
-
Sample Pre-treatment:
-
Thaw biological samples on ice.
-
For every 1 mL of sample, add a suitable volume of a weak acid (e.g., 0.1% formic acid) to adjust the pH to between 3.5 and 4.5.
-
Vortex briefly and centrifuge to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridges by passing 1 mL of acidified water (pH 3.5-4.5) through the sorbent. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak wash solution (e.g., 5-15% methanol in acidified water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of a strong, nonpolar elution solvent (e.g., methyl formate or 100% methanol/acetonitrile). Collect the eluate in a clean collection tube.
-
A second elution with an additional 1 mL of the elution solvent can be performed to ensure complete recovery.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume of a solvent compatible with your analytical method (e.g., the initial mobile phase for LC-MS analysis).
-
Quantitative Data Summary
While specific recovery data for this compound is sparse, the following table summarizes typical recovery ranges for lipid mediators using C18 or polymeric SPE, as reported in the literature. These values can serve as a benchmark for your own experiments.
| Analyte Class | SPE Sorbent | Biological Matrix | Reported Recovery Range (%) | Reference |
| Lipid Mediators (including HDHAs) | Polymeric | Human Plasma | 62-100 | |
| Multiple Lipid Mediators | C18 | Human Serum | 78-87 (for internal standards) | |
| Various Lipid Classes | Polymeric (Strata-X) | Human Plasma | 96-106 | |
| Eicosanoids | C18 | Plasma | >55 |
Note: Recovery can be highly dependent on the specific analyte, sample matrix, and the exact SPE protocol used. It is always recommended to validate the method with your own internal standards.
References
- 1. [PDF] Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids. | Semantic Scholar [semanticscholar.org]
- 2. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples | MDPI [mdpi.com]
Technical Support Center: In Vitro Handling of 17(R)-Resolvin D1 (17(R)-HDHA)
Welcome to the technical support center for the in vitro use of 17(R)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17(R)-HDHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing autooxidation and ensuring the stability and efficacy of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is a precursor to D-series resolvins and possesses intrinsic anti-inflammatory and pro-resolving activities.[1] As a polyunsaturated fatty acid (PUFA), this compound is highly susceptible to autooxidation, a process of spontaneous degradation in the presence of oxygen. This oxidation can lead to a loss of biological activity and the formation of various byproducts, potentially confounding experimental results.
Q2: How should I store my stock solution of this compound?
A2: this compound is typically supplied as a solution in ethanol. For long-term storage, it is recommended to keep the stock solution at -20°C.[2] Under these conditions, the compound is generally stable for at least two years.[2] To minimize the risk of oxidation, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing and storing.
Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce atmospheric oxygen and promote degradation of the lipid-based molecule.[3] To circumvent this, it is best practice to aliquot the main stock solution into smaller, single-use vials upon receipt. This allows you to thaw only the amount needed for a specific experiment.
Q4: What is the recommended solvent for preparing working solutions of this compound for cell culture experiments?
A4: The stock solution of this compound is typically in ethanol. For cell culture applications, this stock should be diluted in your culture medium to the final desired concentration. It is crucial to ensure that the final concentration of ethanol in the culture medium is very low, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (culture medium with the same final concentration of ethanol) in your experiments.
Q5: How stable is this compound in cell culture medium at 37°C?
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no biological effect of this compound | 1. Degradation of this compound: The compound may have oxidized due to improper storage, handling, or prolonged incubation in culture medium.2. Incorrect concentration: Errors in dilution calculations or loss of compound due to adsorption to labware.3. Cellular metabolism: Cells may be rapidly metabolizing this compound to other products, such as 17-oxo-DHA. | 1. Verify storage and handling: Ensure stock solutions are stored at -20°C under inert gas and avoid freeze-thaw cycles. Prepare fresh working solutions immediately before use.2. Use antioxidants: Consider adding antioxidants like Vitamin C or Vitamin E to your culture medium (see protocols below).3. Check calculations and use appropriate labware: Double-check all dilution calculations. Use low-adhesion polypropylene or glass labware to minimize loss of the lipid-based compound.4. Time-course experiments: Perform time-course studies to determine the optimal incubation time for your specific cell type and experimental conditions.5. Analyze for metabolites: If possible, use LC-MS/MS to analyze cell supernatants for the presence of this compound and its metabolites. |
| High background or off-target effects | 1. Solvent toxicity: The final concentration of the solvent (e.g., ethanol) in the cell culture may be too high.2. Oxidized byproducts: The observed effects may be due to oxidation products of this compound rather than the compound itself. | 1. Optimize solvent concentration: Ensure the final solvent concentration in your experiments is non-toxic to your cells (typically <0.1% for ethanol). Always include a vehicle control.2. Prevent oxidation: Follow strict protocols for preventing autooxidation, including the use of fresh solutions and antioxidants.3. Purity check: If possible, verify the purity of your this compound stock solution using analytical methods like HPLC. |
| Difficulty dissolving this compound in aqueous media | 1. Hydrophobicity: this compound is a lipid and has low solubility in aqueous solutions. | 1. Stepwise dilution: When preparing working solutions, perform serial dilutions to avoid precipitation.2. Vortexing: Gently vortex the solution after each dilution step to ensure it is fully dissolved. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Aliquoting Stock Solution:
-
Upon receiving the this compound in ethanol, briefly centrifuge the vial to ensure the entire solution is at the bottom.
-
Under a stream of inert gas (argon or nitrogen), carefully aliquot the stock solution into single-use, low-adhesion polypropylene or amber glass vials.
-
Seal the vials tightly and store them at -20°C.
-
-
Preparing Working Solutions:
-
On the day of the experiment, remove one aliquot of the stock solution from the freezer and allow it to equilibrate to room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Perform a serial dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 100 nM from a 100 µM stock, you can first prepare an intermediate dilution of 1 µM and then dilute that to 100 nM.
-
Gently vortex the solution after each dilution step.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Using Antioxidants to Stabilize this compound in Cell Culture
To minimize autooxidation of this compound during in vitro experiments, consider supplementing the cell culture medium with antioxidants.
Option A: Ascorbic Acid (Vitamin C)
-
Prepare a fresh stock solution of L-ascorbic acid in sterile water or PBS. A common stock concentration is 10-100 mM.
-
Filter-sterilize the ascorbic acid stock solution.
-
Add the ascorbic acid stock solution to your cell culture medium to a final concentration of 50-100 µM.
-
Add your this compound working solution to the antioxidant-supplemented medium.
-
Note: Ascorbic acid itself is unstable in solution, so it should be added fresh for each experiment.
Option B: α-Tocopherol (Vitamin E)
-
Prepare a stock solution of α-tocopherol in ethanol. A common stock concentration is 10-50 mM.
-
Add the α-tocopherol stock solution to your cell culture medium to a final concentration of 10-50 µM. Ensure the final ethanol concentration remains below 0.1%.
-
Add your this compound working solution to the antioxidant-supplemented medium.
-
Note: A combination of Vitamin C and Vitamin E may provide synergistic protection against lipid peroxidation.
Protocol 3: Analysis of this compound and its Metabolites by LC-MS/MS
This is a general guideline; specific parameters will need to be optimized for your instrument and experimental setup.
-
Sample Preparation:
-
Collect cell culture supernatants at your desired time points.
-
To precipitate proteins, add 2 volumes of cold acetonitrile to the supernatant.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and dilute with water containing 0.1% acetic acid before injection.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% acetic acid).
-
Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify this compound and its potential metabolites like 17-oxo-DHA.
-
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis of this compound and its role in pro-resolving signaling pathways.
Caption: A typical experimental workflow for using this compound in cell-based assays.
References
Technical Support Center: Method Refinement for Detecting Low Abundance 17(R)-HDHA
I have gathered a significant amount of information from the initial two rounds of Google searches. I have found details on:
-
Sample Preparation: Various methods like SPE, LLE, and protein precipitation are commonly used for oxylipins. I have some general protocols and information on the pros and cons of each. I also found a specific SPE protocol for SPMs from tissues and biological fluids from the Serhan Lab, which is highly relevant.
-
LC-MS/MS Analysis: I have found information on the use of LC-MS/MS with MRM for the quantification of oxylipins. I have also come across some papers that mention specific columns and mobile phases. One paper provided a table with MRM transitions for a large number of oxylipins, which might include 17(R)-HDHA or a similar compound.
-
Chiral Separation: The importance of chiral separation for this compound and 17(S)-HDHA has been highlighted, and several resources discuss the use of polysaccharide-based chiral columns (e.g., Chiralpak, Chiralcel) for this purpose.
-
Troubleshooting: I have found general LC-MS troubleshooting guides that cover common issues like peak splitting, retention time shifts, and loss of sensitivity.
-
Signaling Pathway: I have found diagrams and descriptions of the biosynthesis pathway of DHA-derived mediators, including the formation of 17R- and 17S-HDHA and their subsequent conversion to resolvins.
-
Quantitative Data: Some of the papers mention recovery rates and LOQs for their methods, which I can use to build the data tables.
However, to fully meet the user's request for a detailed and specific technical support center, I still need to:
-
Synthesize step-by-step protocols: I need to consolidate the information from multiple sources to create detailed, user-friendly protocols for SPE and LLE specifically for this compound from different matrices.
-
Pinpoint exact LC-MS/MS parameters for this compound: While I have general information, I need to find or deduce the specific MRM transitions (precursor and product ions) and optimal collision energies for this compound. This is crucial for a quantitative method.
-
Flesh out the troubleshooting guide: I need to create specific troubleshooting scenarios and solutions directly related to low-abundance this compound analysis, going beyond the general LC-MS issues.
-
Compile a comprehensive quantitative data table: I need to systematically extract and organize the quantitative data (recovery, LOD, LOQ) from the search results into a clear table.
-
Design the Graphviz diagrams: I have the pathway information, and I have some knowledge of the DOT language from the search results. I need to now write the DOT scripts to generate the required diagrams.
I believe I have enough information to proceed with creating the content without further Google searches. I will now move on to synthesizing the information and generating the final response.
Welcome to the technical support center for the detection of 17(R)-hydroxydocosahexaenoic acid (this compound). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analysis of this low-abundance, bioactive lipid mediator.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the experimental workflow for this compound detection.
Sample Handling and Preparation
Q1: My this compound levels are consistently low or undetectable. What are the critical first steps to ensure I'm not losing my analyte during sample collection and storage?
A1: Low recovery of this compound often begins at the point of sample collection. Due to its low abundance and susceptibility to degradation, proper handling is crucial.
-
Immediate Inhibition of Eicosanoid Production: Upon sample collection (e.g., blood, tissue homogenate), immediately add a cyclooxygenase (COX) inhibitor like indomethacin (to a final concentration of 10-15 µM) to prevent ex vivo enzymatic generation of eicosanoids.[1]
-
Antioxidant Addition: To prevent auto-oxidation of polyunsaturated fatty acids, consider adding an antioxidant such as butylated hydroxytoluene (BHT).[2]
-
Temperature Control: Always keep samples on ice during processing to minimize enzymatic activity and degradation.[3]
-
Storage Conditions: For long-term storage, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[4] this compound as a standard in ethanol is stable for at least two years when stored at -20°C.[5]
Q2: I'm seeing a lot of interference in my chromatogram, which is affecting my ability to accurately quantify this compound. How can I improve my sample cleanup?
A2: Matrix effects from complex biological samples are a common challenge. A robust sample extraction and cleanup protocol is essential. Solid-Phase Extraction (SPE) is a highly effective and widely used method for purifying eicosanoids.
-
Protein Precipitation: For highly proteinaceous samples like plasma or tissue homogenates, it is advisable to first precipitate proteins. This can be achieved by adding a cold organic solvent such as methanol or acetonitrile, often in combination with zinc sulfate, followed by centrifugation.
-
Solid-Phase Extraction (SPE): C18 reverse-phase SPE is the most common choice for extracting oxylipins. A detailed protocol is provided in the "Experimental Protocols" section below. The key is to ensure proper conditioning of the SPE cartridge, optimal loading conditions (acidified sample), and sequential washing to remove interferences before eluting the analyte of interest.
-
Liquid-Liquid Extraction (LLE): LLE is an alternative to SPE. It partitions the lipids into an organic solvent, separating them from aqueous-soluble interferents. A common method involves using a mixture of chloroform and methanol.
LC-MS/MS Analysis
Q3: I am struggling to achieve the necessary sensitivity to detect endogenous levels of this compound. How can I optimize my LC-MS/MS method?
A3: Achieving high sensitivity for low-abundance analytes like this compound requires careful optimization of both the liquid chromatography and mass spectrometry parameters.
-
Column Choice: A high-efficiency C18 reversed-phase column with a small particle size (e.g., ≤1.8 µm) is recommended for better peak shape and resolution.
-
Mobile Phase Composition: The use of an acidic mobile phase modifier, such as 0.1% acetic acid or formic acid, is common as it promotes protonation of the carboxyl group, leading to better retention on reversed-phase columns and improved ionization in negative mode.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of oxylipins, as the carboxylic acid moiety is readily deprotonated.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, MRM is the preferred mode due to its high selectivity and sensitivity. You will need to optimize the precursor ion (Q1) to product ion (Q3) transitions and the collision energy for this compound. The deprotonated molecule [M-H]⁻ is used as the precursor ion.
-
Q4: I am having difficulty separating the this compound and 17(S)-HDHA isomers. Why is this important, and how can I achieve separation?
A4: The stereochemistry of HDHA is critical as this compound and 17(S)-HDHA are produced by different enzymatic pathways and can have distinct biological activities. Aspirin-acetylated COX-2 produces this compound, while 15-lipoxygenase generates 17(S)-HDHA.
-
Chiral Chromatography: Standard C18 columns will not separate these enantiomers. Chiral stationary phases (CSPs) are required for this separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak AD-RH, Chiralcel OD), are commonly used for the chiral separation of fatty acid enantiomers.
-
Method Development: Developing a chiral separation method often involves screening different chiral columns and mobile phases (normal phase, reversed-phase, or polar organic mode).
Troubleshooting Common Chromatographic Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible injection solvent- Column contamination or degradation | - Dilute the sample or reduce injection volume.- Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.- Flush the column with a strong solvent or replace the column if necessary. |
| Retention Time Shifts | - Inconsistent mobile phase preparation- Fluctuations in column temperature- Column equilibration issues | - Prepare fresh mobile phase daily.- Ensure the column oven is maintaining a stable temperature.- Allow sufficient time for the column to equilibrate between injections, especially with gradient elution. |
| Low Signal/Sensitivity | - Poor ionization in the MS source- Matrix suppression- Analyte degradation in the autosampler | - Clean the ion source.- Optimize MS parameters (e.g., spray voltage, gas flows).- Improve sample cleanup to reduce matrix components co-eluting with the analyte.- Keep the autosampler temperature low (e.g., 4°C). |
| High Background Noise | - Contaminated mobile phase or LC system- Leaks in the system | - Use high-purity LC-MS grade solvents and additives.- Flush the system thoroughly.- Check for and fix any leaks in fittings and connections. |
Quantitative Data Summary
The following table summarizes typical performance metrics for the analysis of 17-HDHA and related oxylipins using LC-MS/MS. Note that specific values can vary depending on the sample matrix, instrumentation, and protocol used.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Reference |
| Recovery | >85-95% for deuterium-labeled internal standards in tissues. | Generally provides high extraction efficiency (>90%). | |
| Lower Limit of Quantification (LOQ) | 0.05 - 0.5 pg on-column for many oxylipins. | Method dependent, but can achieve high sensitivity. | |
| Linearity | Can achieve a wide linear range, sometimes up to 40,000-fold for some oxylipins. | Dependent on the specific LLE protocol. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from established methods for eicosanoid and specialized pro-resolving mediator (SPM) extraction.
-
Sample Preparation:
-
To 500 µL of plasma, add an antioxidant (e.g., BHT) and a COX inhibitor (e.g., indomethacin).
-
Add 1.5 mL of cold methanol containing a deuterium-labeled internal standard (e.g., 17(S)-HDHA-d8) to precipitate proteins.
-
Vortex and incubate at -20°C for 45 minutes to allow for complete protein precipitation.
-
Centrifuge at 1500 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant and dilute with water to a final methanol concentration of <10%.
-
Adjust the pH of the sample to ~3.5 with dilute acid (e.g., 1M HCl).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading and Washing:
-
Load the prepared sample onto the conditioned C18 cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Wash the cartridge with 5 mL of hexane to elute non-polar, neutral lipids.
-
-
Elution and Final Preparation:
-
Elute the this compound and other oxylipins with 5 mL of methyl formate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for this compound Analysis
These are representative parameters and should be optimized for your specific instrumentation.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% acetic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic analytes.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40 - 50 °C.
-
-
Mass Spectrometry (Negative ESI Mode):
-
Precursor Ion (Q1) for 17-HDHA: m/z 343.2
-
Product Ions (Q3) for 17-HDHA: Common fragments for hydroxy fatty acids include ions resulting from the loss of water and/or carbon dioxide. Specific transitions should be determined by infusing a standard. Potential transitions to monitor include those near m/z 299 (loss of CO2) and m/z 281 (loss of CO2 and H2O).
-
Dwell Time: ~50 ms per transition.
-
Collision Energy: Optimize for each transition using a standard solution.
-
Visualizations
Biosynthesis Pathway of this compound
Caption: Biosynthesis of this compound from DHA via aspirin-acetylated COX-2.
Experimental Workflow for this compound Detection
Caption: A typical experimental workflow for the detection of this compound.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting low this compound signal.
References
Technical Support Center: Addressing Variability in Commercial 17(R)-HDoHE Standards
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating variability in commercial 17(R)-HDoHE (17(R)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid) standards. Ensuring the quality and consistency of these standards is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 17(R)-HDoHE and why is it important?
17(R)-HDoHE is the 17R-hydroxy stereoisomer of a docosahexaenoic acid (DHA) metabolite. It is a key precursor in the biosynthesis of aspirin-triggered resolvins of the D-series (AT-RvDs), which are potent specialized pro-resolving mediators (SPMs) involved in the resolution of inflammation.[1][2][3] Given its role in anti-inflammatory and pro-resolving pathways, 17(R)-HDoHE is a molecule of significant interest in drug discovery and development for inflammatory diseases.
Q2: What are the potential sources of variability in commercial 17(R)-HDoHE standards?
Variability in commercial 17(R)-HDoHE standards can arise from several factors:
-
Purity: The stated purity (e.g., ≥98%) may not account for isomeric impurities (e.g., the 17(S)-HDoHE enantiomer or other positional isomers) which can have different biological activities.
-
Lot-to-Lot Consistency: Manufacturing processes can introduce variations between different production batches, leading to differences in purity and concentration.
-
Stability and Degradation: As a polyunsaturated fatty acid derivative, 17(R)-HDoHE is susceptible to oxidation and degradation, especially if not handled and stored properly.[4] Degradation products may interfere with experiments.
-
Concentration Accuracy: The stated concentration of the standard solution may have a margin of error, which can impact the accuracy of quantitative experiments.
-
Solvent Quality: The solvent used to dissolve the standard can affect its stability and introduce impurities.
Q3: What are the potential impurities in 17(R)-HDoHE standards?
Potential impurities can include:
-
Stereoisomers: The most common impurity is likely the 17(S)-HDoHE enantiomer, which is formed through a different biosynthetic pathway.[2]
-
Positional Isomers: Other hydroxy-DHA isomers may be present as byproducts of the synthesis process.
-
Oxidation Products: Degradation due to oxidation can lead to the formation of hydroperoxides, epoxides, and other oxidized species.
-
Geometric Isomers: The double bond geometry can change (e.g., cis to trans isomerization) during synthesis or due to improper handling, affecting the molecule's biological activity.
-
Residual Solvents and Reagents: Trace amounts of chemicals used in the synthesis and purification process may remain.
Q4: How should I handle and store my 17(R)-HDoHE standard to minimize variability?
Proper handling and storage are crucial for maintaining the integrity of your 17(R)-HDoHE standard:
-
Storage: Store the standard at -80°C in a tightly sealed glass vial under an inert atmosphere (e.g., argon or nitrogen).
-
Aliquoting: Upon receiving, it is best practice to aliquot the standard into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Light and Air Exposure: Minimize exposure to light and air to prevent oxidation. Use amber glass vials and purge with inert gas before sealing.
-
Solvent: Use high-purity, degassed solvents for all dilutions. Ethanol and methanol are common choices.
-
Transfer: Use glass or stainless steel syringes or pipettes for transferring solutions. Avoid plastics, as they can leach impurities.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using 17(R)-HDoHE standards.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological activity in cell-based assays. | 1. Degraded Standard: The 17(R)-HDoHE may have oxidized or degraded. 2. Incorrect Concentration: The actual concentration of the standard may be lower than stated. 3. Isomeric Impurity: The presence of inactive or less active isomers may be affecting the overall activity. | 1. Check Storage Conditions: Ensure the standard has been stored correctly. 2. Use a Fresh Aliquot: Test a new, unopened aliquot. 3. Verify Concentration: If possible, verify the concentration using UV-Vis spectrophotometry or LC-MS. 4. Assess Purity: Analyze the standard by HPLC or chiral chromatography to check for degradation products or isomeric impurities. |
| High background or unexpected peaks in LC-MS/MS analysis. | 1. Contaminated Solvent or Glassware: Impurities from solvents or improperly cleaned glassware. 2. Degraded Standard: Degradation products of 17(R)-HDoHE may be present. 3. Matrix Effects: Interference from the biological matrix being analyzed. | 1. Run a Solvent Blank: Inject the solvent used for dilution to check for contamination. 2. Analyze a Fresh Standard: Run a fresh aliquot of the 17(R)-HDoHE standard to check for degradation peaks. 3. Optimize Sample Preparation: Improve sample clean-up procedures (e.g., solid-phase extraction) to minimize matrix effects. |
| Poor reproducibility in quantitative LC-MS/MS experiments. | 1. Inconsistent Standard Preparation: Variations in the dilution and handling of the standard. 2. Standard Instability: Degradation of the standard over the course of the experiment. 3. Instrument Variability: Fluctuations in the LC-MS/MS system performance. | 1. Standardize Dilution Protocol: Use a consistent and validated protocol for preparing working solutions. 2. Prepare Fresh Working Solutions: Prepare fresh dilutions of the standard for each experiment. 3. Use an Internal Standard: Incorporate a deuterated internal standard to account for variability in sample processing and instrument response. 4. Run Quality Control Samples: Include QC samples at different concentrations throughout the analytical run to monitor instrument performance. |
| Chiral separation shows a peak for the 17(S)-HDoHE enantiomer. | 1. Isomeric Impurity in the Standard: The commercial standard may contain the 17(S) isomer. | 1. Quantify the Isomeric Ratio: Determine the percentage of the 17(S) isomer. 2. Consider the Impact: Evaluate if the presence of the 17(S) isomer will affect the interpretation of your results, as it may have different biological activity. 3. Contact the Supplier: Inquire about the isomeric purity of the specific lot number. |
Data Presentation
Table 1: General Properties of 17(R)-HDoHE
| Property | Value | Source |
| Formal Name | 17(R)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid | Cayman Chemical |
| Molecular Formula | C₂₂H₃₂O₃ | PubChem |
| Formula Weight | 344.5 g/mol | PubChem |
| CAS Number | 155976-53-7 | Cayman Chemical |
| Purity (Typical) | ≥98% | Cayman Chemical |
| Formulation | Solution in ethanol or other organic solvents | Cayman Chemical |
| Storage Temperature | -80°C recommended | General Best Practice |
| Stability | ≥ 2 years at -20°C (in ethanol) | Cayman Chemical |
Note: Purity specifications from commercial suppliers may not detail the isomeric composition. It is recommended to verify the purity and concentration upon receipt.
Table 2: Comparison of Commercial 17(R)-HDoHE Standards
Direct comparative data on the purity, stability, and impurity profiles of 17(R)-HDoHE standards from different commercial suppliers is not publicly available. This information is often proprietary. Researchers are encouraged to request certificates of analysis for specific lots and to perform their own in-house quality control as described in the experimental protocols below.
| Supplier | Product Number | Stated Purity | Formulation | Storage |
| Supplier A | Varies | Typically ≥98% | Solution in ethanol | -20°C or -80°C |
| Supplier B | Varies | Typically ≥97% | Solution in ethanol | -20°C or -80°C |
| Supplier C | Varies | Typically ≥98% | Solution in acetonitrile | -80°C |
Experimental Protocols
Protocol 1: Quantification of 17(R)-HDoHE in Plasma by LC-MS/MS
This protocol provides a general workflow for the solid-phase extraction (SPE) and LC-MS/MS analysis of 17(R)-HDoHE from plasma samples.
1. Sample Preparation and Internal Standard Spiking:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a deuterated internal standard (e.g., 17(R)-HDoHE-d8) to a final concentration of 1 ng/mL.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE):
-
Condition an Oasis-HLB SPE cartridge (30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Elute the lipids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of methanol:water (1:1, v/v).
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 17(R)-HDoHE from other lipids (e.g., 30-95% B over 10 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
MRM Transitions:
-
17(R)-HDoHE: Precursor ion (m/z) 343.2 → Product ion (m/z) 245.1
-
17(R)-HDoHE-d8 (Internal Standard): Precursor ion (m/z) 351.2 → Product ion (m/z) 253.1
-
4. Quantification:
-
Generate a calibration curve using a certified 17(R)-HDoHE standard.
-
Calculate the concentration of 17(R)-HDoHE in the samples based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Assessment of Isomeric Purity by Chiral Chromatography
This protocol can be used to assess the presence of the 17(S)-HDoHE enantiomer in a commercial standard.
1. Sample Preparation:
-
Dilute the 17(R)-HDoHE standard to a suitable concentration (e.g., 1 µg/mL) in the mobile phase.
2. Chiral HPLC Analysis:
-
LC System: An HPLC system equipped with a UV detector.
-
Column: A chiral column suitable for separating fatty acid enantiomers (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (e.g., 98:2:0.1, v/v/v). The exact composition may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 236 nm.
3. Analysis:
-
Inject the diluted standard.
-
The two enantiomers, 17(R)-HDoHE and 17(S)-HDoHE, should elute as separate peaks.
-
Calculate the percentage of each isomer based on the peak areas.
Mandatory Visualization
Caption: Biosynthesis of aspirin-triggered resolvin D1 from DHA.
Caption: Troubleshooting workflow for inconsistent 17(R)-HDoHE activity.
References
- 1. Aspirin-Triggered Resolvin D1 Reduces Proliferation and the Neutrophil to Lymphocyte Ratio in a Mutant KRAS-Driven Lung Adenocarcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pro-resolving Aspirin-Triggered DHA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio for 17(R)-Hdha detection
Welcome to the technical support center for the detection of 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDoHE), a key specialized pro-resolving mediator (SPM). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting 17(R)-HDoHE?
A1: The detection of 17(R)-HDoHE and other specialized pro-resolving mediators (SPMs) is challenging primarily due to their very low endogenous concentrations in biological samples, often in the picogram to nanogram range.[1][2][3] Additionally, these lipid mediators are susceptible to degradation and can be masked by more abundant lipids, leading to a low signal-to-noise ratio. The complexity of biological matrices also introduces significant matrix effects that can interfere with accurate quantification.[4]
Q2: Why is a deuterated internal standard essential for 17(R)-HDoHE quantification?
A2: Due to the multi-step nature of sample preparation, including extraction and potential derivatization, analyte loss is common. A deuterated internal standard, such as 17(R)-HDoHE-d4, is chemically identical to the analyte but has a different mass. Adding a known amount of the internal standard at the beginning of the sample preparation process allows for the normalization of analyte recovery, thereby correcting for sample loss and matrix effects, which is crucial for accurate quantification.[1]
Q3: What are the most common analytical techniques for 17(R)-HDoHE detection?
A3: The most widely used and sensitive method for the detection and quantification of 17(R)-HDoHE is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which are critical for distinguishing 17(R)-HDoHE from its isomers and for detecting it at low concentrations. While other methods like ELISA exist for some lipid mediators, they may lack the specificity required to differentiate between closely related isomers.
Q4: How can I prevent the degradation of 17(R)-HDoHE during sample handling and storage?
A4: To prevent the auto-oxidation and degradation of 17(R)-HDoHE, it is crucial to handle samples on ice and to add antioxidants, such as butylated hydroxytoluene (BHT), during the extraction process. Samples should be flushed with an inert gas like argon or nitrogen before sealing and stored at -80°C for long-term stability. It is also advisable to process samples as quickly as possible to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 17(R)-HDoHE, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Noise | 1. Contaminated solvents or reagents. 2. Non-specific binding to the analytical column. 3. Autofluorescence from microplates (if applicable). 4. Presence of reducing agents interfering with detection. | 1. Use high-purity, LC-MS grade solvents and freshly prepared reagents. 2. Implement a more rigorous column washing and equilibration protocol between samples. 3. Use black microplates for fluorescence-based assays and store them in the dark. 4. Avoid reducing agents like DTT in sample preparation if they interfere with the assay. |
| Low or No Signal for 17(R)-HDoHE | 1. Inefficient extraction from the biological matrix. 2. Degradation of the analyte during sample preparation. 3. Suboptimal ionization in the mass spectrometer source. 4. Incorrect MRM transitions being monitored. | 1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the extraction method. 2. Add antioxidants (e.g., BHT) to the extraction solvent and keep samples on ice. 3. Optimize source parameters such as capillary voltage, gas flow, and temperature. 4. Verify the precursor and product ion masses for 17(R)-HDoHE and its internal standard. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible solvent composition between the sample and the mobile phase. 3. Secondary interactions between the analyte and the stationary phase. 4. Column degradation. | 1. Dilute the sample or inject a smaller volume. 2. Ensure the final sample solvent is similar in composition to the initial mobile phase. 3. Adjust the mobile phase pH or add a competing agent. 4. Replace the analytical column with a new one. |
| High Variability in Quantification | 1. Inconsistent sample preparation and extraction. 2. Matrix effects affecting ionization efficiency. 3. Instability of the LC-MS system. | 1. Use a consistent and validated protocol for all samples. Employ an internal standard for normalization. 2. Improve sample cleanup to remove interfering matrix components. Consider using a calibration curve prepared in a similar matrix. 3. Perform regular system maintenance and calibration. Monitor system suitability by injecting a standard sample periodically throughout the analytical run. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 17(R)-HDoHE from Plasma
This protocol outlines a common method for extracting 17(R)-HDoHE and other lipid mediators from a plasma matrix.
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal standard solution (e.g., 17(R)-HDoHE-d4)
-
Butylated hydroxytoluene (BHT)
-
Nitrogen or Argon gas
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. To 500 µL of plasma, add 10 µL of the internal standard solution and 5 µL of BHT (0.1% in methanol).
-
Protein Precipitation: Precipitate proteins by adding 1.5 mL of cold methanol. Vortex for 30 seconds and centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Acidification: Acidify the supernatant to a pH of approximately 3.5 with 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elution: Elute the lipid mediators with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or argon gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of 17(R)-HDoHE
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of 17(R)-HDoHE.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
17(R)-HDoHE: Precursor ion (m/z) 343.2 -> Product ion (m/z) 299.2
-
17(R)-HDoHE-d4 (Internal Standard): Precursor ion (m/z) 347.2 -> Product ion (m/z) 303.2
-
-
Dwell Time: 50 ms
Visualizations
Caption: Experimental workflow for 17(R)-HDoHE detection.
Caption: Biosynthetic pathway of 17(R)-HDoHE.
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
best practices for storage and handling of 17(R)-Hdha
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDoHE), along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Properties and Storage
Proper storage and handling are critical for maintaining the stability and biological activity of 17(R)-HDoHE. Below is a summary of its key properties and recommended storage conditions.
| Property | Data | Source |
| Formal Name | 17(R)-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid | [1] |
| Molecular Formula | C₂₂H₃₂O₃ | [1][2][3] |
| Formula Weight | 344.5 g/mol | [1] |
| Purity | ≥98% (when purchased from a reputable supplier) | |
| Formulation | Typically supplied as a solution in ethanol. | |
| Storage Temperature | -20°C | |
| Stability | ≥ 2 years at -20°C in ethanol. | |
| Shipping | Typically shipped on wet ice. |
Solubility Data
| Solvent | Solubility | Source |
| DMF | Miscible | |
| DMSO | Miscible | |
| Ethanol | Miscible | |
| PBS (pH 7.2) | Approx. 0.8 mg/mL |
Frequently Asked Questions (FAQs)
Q1: How should I store 17(R)-HDoHE upon arrival?
A1: Upon receiving 17(R)-HDoHE, it should be stored immediately at -20°C in its original sealed vial. This will ensure its stability for at least two years.
Q2: My 17(R)-HDoHE solution has been at room temperature for a few hours. Is it still usable?
A2: While long-term storage at room temperature is not recommended, some studies on similar compounds suggest stability for up to 24 hours at room temperature without significant degradation. However, for optimal results, it is best to minimize the time the compound is outside of its recommended storage temperature.
Q3: Can I store 17(R)-HDoHE in a solvent other than ethanol?
A3: Yes, 17(R)-HDoHE is soluble in other organic solvents like DMF and DMSO. However, the stability in these solvents over time may differ from that in ethanol. If you need to switch solvents, it is recommended to make fresh solutions and use them promptly. For aqueous buffers like PBS, the solubility is limited.
Q4: How can I prepare aqueous solutions of 17(R)-HDoHE for cell culture experiments?
A4: To prepare an aqueous solution, first, evaporate the ethanol solvent under a gentle stream of nitrogen. Then, dissolve the residue in an appropriate buffer, such as PBS (pH 7.2). Sonication may be required to aid dissolution. Due to its limited aqueous solubility, it is advisable to prepare fresh solutions for each experiment.
Q5: What is the role of 17(R)-HDoHE in biological systems?
A5: 17(R)-HDoHE is a precursor to D-series resolvins, which are specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation. It is produced from docosahexaenoic acid (DHA) by the action of aspirin-acetylated COX-2. 17(R)-HDoHE itself has intrinsic biological activities, including anti-inflammatory effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results. | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles. 3. Inaccurate concentration of the working solution. | 1. Ensure 17(R)-HDoHE is stored at -20°C. 2. Aliquot the stock solution upon first use to avoid repeated freeze-thaw cycles. 3. Verify the concentration of your stock solution, and prepare fresh working solutions for each experiment. |
| Low or no biological activity observed. | 1. Degradation of the compound. 2. Low solubility in the experimental buffer. 3. The experimental system is not responsive to 17(R)-HDoHE. | 1. Use a fresh vial of 17(R)-HDoHE. 2. Ensure the compound is fully dissolved in the buffer. Consider using a carrier solvent like DMSO (ensure final concentration is not toxic to cells). 3. Review the literature to confirm that your model is appropriate for studying the effects of 17(R)-HDoHE. |
| Precipitation observed in aqueous solution. | The concentration of 17(R)-HDoHE exceeds its solubility limit in the aqueous buffer. | Prepare a more dilute solution. If a higher concentration is needed, consider using a small amount of a co-solvent like ethanol or DMSO, ensuring it does not interfere with your experiment. The solubility in PBS (pH 7.2) is approximately 0.8 mg/mL. |
Experimental Protocols
In Vivo Anti-Inflammatory Activity Assay (Mouse Model of Colitis)
This protocol is a representative example based on methodologies described in the literature for assessing the anti-inflammatory effects of 17(R)-HDoHE in an experimental colitis model.
1. Animal Model:
-
Use an established mouse model of colitis, such as dextran sulfate sodium (DSS)-induced colitis.
2. Preparation of 17(R)-HDoHE:
-
Prepare a stock solution of 17(R)-HDoHE in ethanol.
-
For administration, dilute the stock solution to the desired concentration in sterile PBS. A typical dose might be in the nanogram range per animal.
3. Administration:
-
Administer the 17(R)-HDoHE solution systemically, for example, via intraperitoneal injection.
4. Monitoring and Analysis:
-
Monitor the mice daily for clinical signs of colitis, such as body weight loss and disease activity index.
-
At the end of the experiment, collect colon tissue for histological analysis to assess tissue damage and inflammation.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the colonic tissue using methods like ELISA or RT-PCR.
Signaling Pathways and Experimental Workflow
Biosynthesis of 17(R)-HDoHE and Aspirin-Triggered Resolvins
Caption: Biosynthesis pathway of 17(R)-HDoHE and its conversion to aspirin-triggered resolvins.
General Experimental Workflow for In Vitro Studies
Caption: A typical experimental workflow for investigating the in vitro effects of 17(R)-HDoHE.
References
Validation & Comparative
Validating the Anti-inflammatory Effects of Synthetic 17(R)-Hdha: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of synthetic 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA) against other relevant alternatives. The information presented is supported by experimental data, with detailed methodologies for key experiments and clearly structured data for ease of comparison.
Introduction to this compound and its Anti-inflammatory Role
This compound is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is a key intermediate in the biosynthesis of D-series resolvins, particularly the aspirin-triggered epimer, AT-RvD1.[1][2] Beyond its role as a precursor, this compound itself exhibits intrinsic anti-inflammatory and pro-resolving activities.[3][4] This guide delves into the experimental evidence validating these effects and compares its performance with other lipid mediators.
Mechanism of Action: Modulation of the NF-κB Pathway
A key mechanism underlying the anti-inflammatory effects of this compound involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. Experimental evidence in high-fat diet-fed mice demonstrates that treatment with this compound increases the protein levels of IκBα, the primary inhibitor of NF-κB, in adipose tissue. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.
Figure 1: Simplified signaling pathway of this compound-mediated NF-κB inhibition.
Comparative In Vitro Efficacy
In vitro studies using murine macrophage cell lines have demonstrated the potent anti-inflammatory and pro-resolving effects of this compound. These studies often compare its activity to other related lipid mediators.
Table 1: Comparison of In Vitro Anti-inflammatory Effects
| Parameter | This compound | Resolvin D2 (RvD2) | Aspirin-Triggered Resolvin D1 (AT-RvD1) | Docosahexaenoic Acid (DHA) | Reference |
| Macrophage Phagocytosis | Increased | Not Reported | Not Reported | Not Reported | |
| Macrophage Polarization | Promotes M2 phenotype | Not Reported | Not Reported | Promotes M2 phenotype | |
| TNF-α Secretion (LPS-stimulated macrophages) | Decreased | Not Reported | Decreased (ALX receptor dependent) | Not Reported | |
| IL-6, MCP-1, IFN-γ Secretion (LPS-stimulated macrophages) | No significant effect | No significant effect | Decreased (ALX receptor dependent) | Not Reported |
Comparative In Vivo Efficacy
Animal models of inflammation, particularly dextran sulfate sodium (DSS)-induced colitis, have been instrumental in validating the in vivo anti-inflammatory efficacy of this compound and comparing it to its downstream metabolites and precursors.
Table 2: Comparison of In Vivo Anti-inflammatory Effects in DSS-Induced Colitis in Mice
| Parameter | This compound | Resolvin D2 (RvD2) | Aspirin-Triggered Resolvin D1 (AT-RvD1) | Reference |
| Disease Activity Index | Significantly Improved | Significantly Improved | Significantly Improved (Higher potency than this compound and RvD2) | |
| Body Weight Loss | Significantly Reduced | Significantly Reduced | Significantly Reduced | |
| Colonic Damage | Significantly Reduced | Significantly Reduced | Significantly Reduced | |
| Polymorphonuclear Infiltration | Significantly Reduced | Significantly Reduced | Significantly Reduced | |
| Colonic Cytokine Levels (TNF-α, IL-1β, MIP-2, CXCL1/KC) | Reduced | Reduced | Reduced | |
| Colonic NF-κB and Adhesion Molecule mRNA Expression | Reduced | Reduced | Reduced |
Experimental Protocols
Murine Macrophage Phagocytosis Assay
This protocol is adapted from studies evaluating the effect of 17-HDHA on macrophage function.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Macrophages are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with synthetic this compound (or vehicle control) at desired concentrations for a specified period (e.g., 1 hour).
-
Phagocytosis Induction: Fluorescently labeled zymosan particles are added to the wells and incubated for 1-2 hours to allow for phagocytosis.
-
Quenching and Measurement: Extracellular fluorescence is quenched using trypan blue. The plate is then read on a fluorescence plate reader to quantify the amount of ingested zymosan.
-
Data Analysis: The fluorescence intensity is normalized to the protein concentration in each well.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired Local Production of Proresolving Lipid Mediators in Obesity and 17-HDHA as a Potential Treatment for Obesity-Associated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omega-3 fatty acid-derived mediators 17(R)-hydroxy docosahexaenoic acid, aspirin-triggered resolvin D1 and resolvin D2 prevent experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 17(R)-HDoHE and 17(S)-HDoHE
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid (17-HDoHE), a dihydroxylated derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), is a pivotal specialized pro-resolving mediator (SPM) involved in the active resolution of inflammation. The stereochemistry at the C17 position dictates its biosynthetic origin and subsequent metabolic fate, giving rise to two distinct enantiomers: 17(R)-HDoHE and 17(S)-HDoHE. These molecules are not merely metabolic byproducts but are precursors to potent D-series resolvins and exhibit intrinsic bioactivities that are crucial for orchestrating the return to tissue homeostasis. This guide provides an objective comparison of the bioactivities of 17(R)-HDoHE and 17(S)-HDoHE, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in understanding their distinct and overlapping roles in inflammatory processes.
Biosynthesis: A Tale of Two Pathways
The stereospecificity of 17-HDoHE is a direct result of the enzymatic machinery involved in its production.
-
17(S)-HDoHE is primarily synthesized from DHA by the action of 15-lipoxygenase (15-LOX). This pathway is the first step in the biosynthesis of the endogenous 17(S)-resolvin D-series (RvD1, RvD3, RvD5).
-
17(R)-HDoHE , in contrast, is generated when cyclooxygenase-2 (COX-2) is acetylated by aspirin. This modified enzyme converts DHA into 17(R)-HDoHE, which then serves as the precursor for the aspirin-triggered 17(R)-resolvin D-series (AT-RvD1, AT-RvD3, AT-RvD5), known for their potent anti-inflammatory and pro-resolving actions.
Figure 1. Biosynthetic pathways of 17(S)-HDoHE and 17(R)-HDoHE from DHA.
Comparative Bioactivity Data
While both enantiomers exhibit anti-inflammatory and pro-resolving properties, their potency and mechanisms of action can differ. The following tables summarize key quantitative and qualitative findings from experimental studies.
Table 1: Quantitative Comparison of Bioactivity
| Bioactivity Assay | 17(S)-HDoHE | 17(R)-HDoHE | Reference(s) |
| Inhibition of IL-1β Expression (in TNF-α-stimulated human glial cells) | IC₅₀ ≈ 0.5 nM | Data not available | [1] |
| Inhibition of Platelet 12-LO | IC₅₀ = 0.4 µM | Data not available | [1] |
| PPARγ Agonist Activity | Acts as a concentration-dependent agonist. | Does not appear to be a direct agonist. | [2][3] |
| Inhibition of Neutrophil Infiltration (in vivo) | Potent inhibitor (as part of the SPM profile). | Effective in nanogram range in murine colitis models. | [4] |
Table 2: Qualitative Comparison of Anti-inflammatory and Pro-resolving Effects
| Biological Effect | 17(S)-HDoHE | 17(R)-HDoHE | Reference(s) |
| Macrophage Polarization | Promotes polarization to the anti-inflammatory M2 phenotype (in a racemic mixture). | Promotes polarization to the anti-inflammatory M2 phenotype (in a racemic mixture). | |
| Cytokine Reduction | Decreases TNF-α release in macrophages. | Reduces colonic levels of TNF-α, IL-1β, MIP-2, and CXCL1/KC in vivo. | |
| NF-κB Pathway | Downregulates NF-κB signaling. | Reduces mRNA expression of NF-κB in vivo. | |
| Pain Resolution | Associated with increased heat pain thresholds and lower pain scores in humans. | Reverses established pain behavior in animal models of osteoarthritis. | |
| Experimental Colitis | Alleviates DSS-colitis (in a racemic mixture). | Greatly improves disease activity index and reduces colonic damage in DSS and TNBS-induced colitis. | |
| B Cell Function | Enhances human B cell antibody production. | Data not available |
Key Mechanistic Differences: PPARγ Activation
A significant point of divergence in the bioactivity of the two stereoisomers lies in their interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor that regulates adipogenesis and inflammation.
-
17(S)-HDoHE has been identified as a direct agonist of PPARγ. By activating this receptor, 17(S)-HDoHE can modulate the expression of genes involved in inflammation, contributing to its anti-inflammatory effects in metabolic and inflammatory diseases.
-
17(R)-HDoHE , in the studies evaluated, does not appear to share this direct agonistic activity at the PPARγ receptor. Its potent anti-inflammatory actions, particularly in models of colitis, are likely mediated through other pathways, including its conversion to aspirin-triggered resolvins which can act on other receptors like the ALX/FPR2 receptor.
Figure 2. Divergent signaling pathways of 17(S)-HDoHE and 17(R)-HDoHE.
Experimental Protocols
The following are summaries of methodologies used in key studies investigating the bioactivity of 17-HDoHE enantiomers.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is used to assess the efficacy of anti-inflammatory and pro-resolving agents in the context of inflammatory bowel disease.
-
Induction: Colitis is induced in mice (e.g., male BALB/c) by administering 3-5% (w/v) DSS in their drinking water for a period of 5-7 days.
-
Treatment: 17(R)-HDoHE (or other test compounds) is administered systemically (e.g., intraperitoneally or orally) at specified doses (e.g., in the nanogram range) daily during the DSS administration period.
-
Assessment: Disease activity is monitored daily by scoring for weight loss, stool consistency, and rectal bleeding. At the end of the experiment, colonic tissue is collected for macroscopic scoring of damage, histological analysis of inflammation and tissue architecture, and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration. Cytokine and chemokine levels (e.g., TNF-α, IL-1β) in the colon tissue are quantified by ELISA or qPCR.
Figure 3. Workflow for the DSS-induced colitis experimental model.
Macrophage Polarization Assay
This in vitro assay is used to determine the effect of compounds on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
-
Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of 17-HDoHE (e.g., 17(R/S)-HDoHE) for a specified time before being stimulated to polarize. M1 polarization can be induced with LPS and IFN-γ, while M2 polarization can be induced with IL-4 and IL-13.
-
Analysis: After incubation, the expression of M1 markers (e.g., TNF-α, iNOS) and M2 markers (e.g., Arginase-1, IL-10, scavenger receptor A) is quantified using real-time PCR (for gene expression) or ELISA/flow cytometry (for protein expression). Functional assays, such as phagocytosis of fluorescent beads or bacteria, can also be performed.
Conclusion and Future Directions
The available evidence clearly indicates that both 17(R)-HDoHE and 17(S)-HDoHE are potent bioactive lipid mediators with significant therapeutic potential. Their distinct biosynthetic pathways, originating from either 15-LOX or aspirin-acetylated COX-2, underscore their roles in both endogenous and pharmacologically-triggered resolution pathways.
A key differentiator is the direct agonism of 17(S)-HDoHE on the PPARγ receptor, a mechanism not clearly shared by its 17(R) counterpart. This suggests that 17(S)-HDoHE may be particularly relevant in metabolic inflammation. Conversely, 17(R)-HDoHE demonstrates robust anti-inflammatory effects in models of colitis, operating through pathways that are independent of PPARγ activation and likely involve its conversion to AT-resolvins.
For drug development professionals, these differences are critical. Targeting the 17(S)-HDoHE pathway may be advantageous for metabolic disorders, while 17(R)-HDoHE and its downstream resolvins represent promising candidates for treating inflammatory conditions like IBD.
Further research is warranted to fully elucidate the receptor targets and signaling cascades for 17(R)-HDoHE and to obtain more comprehensive quantitative data (IC₅₀/EC₅₀ values) across a range of bioassays. Direct, head-to-head comparative studies of the two enantiomers in various disease models will be invaluable in delineating their specific therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metagenicsinstitute.com [metagenicsinstitute.com]
- 4. Omega-3 fatty acid-derived mediators 17(R)-hydroxy docosahexaenoic acid, aspirin-triggered resolvin D1 and resolvin D2 prevent experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 17(R)-HDoHE and Resolvin D1 Efficacy in Inflammation Resolution
In the landscape of endogenous lipid mediators, 17(R)-hydroxydocosahexaenoic acid (17(R)-HDoHE) and Resolvin D1 (RvD1) have emerged as pivotal players in the resolution of inflammation. Both derived from the omega-3 fatty acid docosahexaenoic acid (DHA), these molecules orchestrate the cessation of inflammatory responses and promote the return to tissue homeostasis. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed methodologies, and an exploration of their distinct signaling pathways.
Biosynthesis: A Shared Origin with a Key Diversion
The production of both 17(R)-HDoHE and the broader family of D-series resolvins begins with DHA. A critical enzymatic step, often influenced by the presence of aspirin, dictates the stereochemistry at the 17th carbon position, leading to either the 17S or the 17R form of HDoHE. Specifically, aspirin-acetylated cyclooxygenase-2 (COX-2) converts DHA to 17(R)-HDoHE.[1] This intermediate is then further metabolized by 5-lipoxygenase (5-LOX) to produce aspirin-triggered resolvins of the D-series (AT-RvDs), including the 17R epimer of Resolvin D1 (AT-RvD1).[1][2] In the absence of aspirin, 15-lipoxygenase (15-LOX) predominantly produces 17(S)-HDoHE, which serves as the precursor for the native D-series resolvins, including RvD1.[1][2]
Comparative Efficacy: Insights from Experimental Models
Numerous studies have demonstrated the potent anti-inflammatory and pro-resolving actions of both 17(R)-HDoHE and RvD1. While both are effective, their potency can vary depending on the inflammatory context and the specific endpoints measured.
| Mediator | Model | Key Findings | Reference |
| AT-RvD1 | Dextran Sulfate Sodium (DSS)-induced Colitis (mice) | Showed higher potency than 17(R)-HDoHE and RvD2 in preventing colitis. Reduced disease activity index, body weight loss, and colonic damage. | |
| 17(R)-HDoHE | Dextran Sulfate Sodium (DSS)-induced Colitis (mice) | Significantly improved disease activity index, body weight loss, and colonic damage at nanogram doses. | |
| Resolvin D1 | Zymosan-induced Peritonitis (mice) | Reduced neutrophil infiltration in a dose-dependent manner. | |
| 17(R)-HDoHE | Diet-induced Obesity (mice) | Reduced adipose tissue inflammation at a dose nearly 100-fold lower than DHA. Decreased expression of inflammatory cytokines like TNF-α and IL-6. | |
| Resolvin D1 | Lipopolysaccharide (LPS)-induced Keratitis (mice) | Attenuated inflammatory parameters, including neutrophil infiltration and the release of CXCL1/KC. | |
| 17(R)-HDoHE | Osteoarthritis Pain (humans) | Associated with lower pain scores in patients with knee osteoarthritis. | |
| Resolvin D1 | IgG Immune Complex-induced Lung Injury (mice) | Reduced neutrophil accumulation and lung injury. |
Signaling Pathways: Distinct Receptors and Downstream Effects
Resolvin D1 exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily ALX/FPR2 and GPR32. This receptor engagement triggers a cascade of intracellular events that collectively suppress pro-inflammatory signaling and promote resolution. Key downstream effects of RvD1 signaling include the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression, and the activation of pro-resolving pathways involving ERK and CREB. RvD1 has also been shown to modulate the expression of microRNAs involved in inflammation.
The signaling mechanisms of 17(R)-HDoHE are less well-defined but are thought to contribute to the overall pro-resolving milieu. As a precursor to AT-RvD1, some of its effects are likely mediated through its conversion to this more potent resolvin. However, studies also suggest that 17(R)-HDoHE itself possesses intrinsic anti-inflammatory properties, such as the ability to inhibit cytokine release from macrophages and promote a shift towards an anti-inflammatory M2 macrophage phenotype.
Experimental Protocols: A Methodological Overview
The comparative analysis of 17(R)-HDoHE and Resolvin D1 relies on a variety of well-established experimental models. Below is a generalized workflow for assessing their efficacy in an in vivo model of inflammation.
Detailed Methodologies:
-
Animal Models of Inflammation:
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: Mice are typically administered DSS in their drinking water for a defined period to induce colitis, a model for inflammatory bowel disease.
-
Zymosan-Induced Peritonitis: Zymosan, a yeast cell wall component, is injected intraperitoneally into mice to elicit an acute inflammatory response characterized by neutrophil infiltration.
-
IgG Immune Complex-Induced Lung Injury: Pre-formed immune complexes are instilled into the lungs of mice to induce an inflammatory response.
-
-
Cell-Based Assays:
-
Macrophage Phagocytosis: Primary macrophages or macrophage-like cell lines are incubated with fluorescently labeled particles (e.g., zymosan) in the presence or absence of the lipid mediators. The uptake of particles is then quantified.
-
Neutrophil Migration: The effect of the mediators on neutrophil chemotaxis towards a chemoattractant is assessed using Boyden chambers or microfluidic devices.
-
-
Biochemical and Molecular Analyses:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the levels of specific cytokines and chemokines in tissue homogenates or biological fluids.
-
Western Blotting: Employed to measure the protein levels and activation state (e.g., phosphorylation) of key signaling molecules.
-
Quantitative Real-Time PCR (qPCR): Used to measure the gene expression levels of inflammatory markers and signaling components.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for the identification and quantification of lipid mediators in biological samples.
-
References
Cross-Validation of Analytical Methods for 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDoHE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methods for the quantification of 17(R)-HDoHE, a key specialized pro-resolving mediator precursor. The selection of an appropriate analytical method is critical for accurate and reliable measurement in preclinical and clinical research. This document outlines the performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data to aid in methodological decisions.
Comparison of Analytical Method Performance
The following table summarizes the key quantitative performance parameters for LC-MS/MS and ELISA-based methods for the analysis of 17(R)-HDoHE and related analytes. Data for LC-MS/MS is specific to HDoHE isomers, while ELISA data is representative of closely related hydroxy fatty acids due to the limited availability of commercial kits for 17(R)-HDoHE.
| Parameter | LC-MS/MS | ELISA (Representative) |
| Limit of Detection (LOD) | 0.5–8.5 pg on-column[1][2] | 0.094 - 3.77 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.03 - 5884 ng/mL (for a range of lipid mediators)[3][4] | Typically within the lower end of the detection range |
| Upper Limit of Quantitation (ULOQ) | Dependent on calibration curve | Typically within the higher end of the detection range |
| Linearity (R²) | >0.99[3] | Not always reported, but assays show good linearity in dilution tests |
| Intra-Assay Precision (CV%) | <10% | <10% |
| Inter-Assay Precision (CV%) | <15% | <12% |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Can have cross-reactivity with structurally similar molecules |
| Sample Throughput | Moderate | High |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high specificity and sensitivity for the quantification of 17(R)-HDoHE.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Biological samples (e.g., plasma, tissue homogenates) are spiked with a deuterated internal standard (e.g., 17-HDoHE-d8).
-
Proteins are precipitated using an organic solvent (e.g., methanol).
-
The supernatant is acidified and loaded onto a C18 SPE cartridge.
-
The cartridge is washed with a low-organic solvent to remove polar interferences.
-
Analytes are eluted with a high-organic solvent (e.g., methyl formate or ethyl acetate).
-
The eluate is dried under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. The analysis is conducted in Selected Reaction Monitoring (SRM) mode, monitoring for specific precursor-to-product ion transitions for 17(R)-HDoHE and the internal standard. For HDoHE, the precursor ion is typically m/z 343.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method based on antigen-antibody recognition. The following is a general protocol for a competitive ELISA, which is common for small molecules like HDoHEs.
1. Assay Principle:
-
A microplate is pre-coated with an antibody specific to the target analyte.
-
Standards and samples are added to the wells, along with a fixed amount of enzyme-conjugated (e.g., HRP) target analyte.
-
The analyte in the sample and the enzyme-conjugated analyte compete for binding to the antibody.
-
After incubation, unbound components are washed away.
-
A substrate solution is added, which reacts with the enzyme to produce a measurable colorimetric signal.
-
The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
2. General Procedure:
-
Prepare standards and samples to the appropriate dilution.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated analyte to each well and incubate.
-
Wash the plate multiple times with a wash buffer.
-
Add the substrate solution and incubate in the dark.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of the analyte in the samples by interpolating from the standard curve.
Visualizations
References
- 1. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Anti-Inflammatory Efficacy of 17(R)-HDoHE Across Diverse Inflammatory Landscapes
A Comparative Analysis for Researchers and Drug Development Professionals
17(R)-hydroxy-docosahexaenoic acid (17(R)-HDoHE), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation. Its therapeutic potential is being explored across a spectrum of inflammatory conditions. This guide provides an objective comparison of the effects of 17(R)-HDoHE and its isomers in various preclinical inflammatory models, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
Quantitative Comparison of 17(R)-HDoHE and Isomer Efficacy
To facilitate a clear comparison of the anti-inflammatory and pro-resolving activities of 17(R)-HDoHE and its related isomers, the following table summarizes key quantitative data from various in vitro and in vivo models.
| Inflammatory Model | Mediator | Dose/Concentration | Key Effect | Quantitative Outcome |
| DSS-Induced Colitis | Protectin D1n-3 DPA (isomer) | 0.3 µ g/mouse (i.p.) | Reduction of colonic inflammation | Significant decrease in colon shortening, macroscopic damage, MPO activity, and colonic levels of TNF-α, IL-1β, and IL-6.[1] |
| Zymosan-Induced Peritonitis | Protectin D1 (17S-isomer) | 1 ng/mouse | Inhibition of neutrophil infiltration | ~40% reduction in polymorphonuclear (PMN) leukocyte infiltration. |
| Human Neutrophil Transmigration | Protectin D1 (17S-isomer) | 10 nM | Attenuation of neutrophil migration | ~50% inhibition of human neutrophil transmigration. |
| LPS-Stimulated Macrophages | 17-oxo-DHA (derivative) | - | Suppression of TNF-α release | Potent suppression of TNF-α at the transcriptional level.[2] |
| LPS-Stimulated RAW 264.7 Macrophages | DHA (precursor) | - | Reduction of IL-6 mRNA | 44% decrease in LPS-induced IL-6 mRNA levels.[3] |
Experimental Protocols: A Methodological Overview
Understanding the experimental context is crucial for interpreting the comparative data. Below are detailed methodologies for the key inflammatory models cited.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model mimics the clinical and histological features of human ulcerative colitis.
-
Induction: Male C57BL/6 mice are administered 2.5% (w/v) DSS (molecular weight 36,000-50,000 Da) in their drinking water for 5-7 days.[1][4] Control animals receive regular drinking water.
-
Treatment: 17(R)-HDoHE or its isomers (e.g., 0.3 µ g/mouse of Protectin D1n-3 DPA) are typically administered intraperitoneally (i.p.) daily for a specified period during or after DSS administration.
-
Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of fecal occult blood. At the end of the experiment, colons are excised to measure length and weight. Histological analysis is performed on colon sections stained with hematoxylin and eosin to assess tissue damage, inflammatory cell infiltration, and loss of crypt architecture. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and cytokine levels (TNF-α, IL-1β, IL-6, IL-10) in colon homogenates are quantified by ELISA.
Zymosan-Induced Peritonitis
This is a widely used model of acute, self-resolving inflammation characterized by the robust recruitment of neutrophils.
-
Induction: Mice are injected intraperitoneally with zymosan A (a yeast cell wall component) suspended in sterile saline. The dose can be varied to induce different severities of inflammation (e.g., 1 mg for self-resolving inflammation).
-
Treatment: 17(R)-HDoHE or related compounds are administered, often intravenously or intraperitoneally, shortly before or after the zymosan challenge.
-
Assessment: At various time points (e.g., 4, 12, 24 hours) after zymosan injection, the peritoneal cavity is lavaged with phosphate-buffered saline (PBS). The total number of leukocytes in the peritoneal exudate is determined using a hemocytometer. Differential cell counts, particularly of neutrophils (identified by morphology or flow cytometry using markers like Ly6G/Gr-1), are performed to quantify the extent of neutrophil infiltration. Cytokine and chemokine levels in the peritoneal lavage fluid can also be measured.
Lipopolysaccharide (LPS)-Stimulated Macrophages
This in vitro model is used to study the direct effects of compounds on macrophage activation and cytokine production.
-
Cell Culture: Murine (e.g., RAW 264.7) or human (e.g., THP-1 derived) macrophage cell lines, or primary bone marrow-derived macrophages, are cultured under standard conditions.
-
Treatment: Cells are pre-treated with various concentrations of 17(R)-HDoHE or its precursor/derivatives for a specific duration before being stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.
-
Assessment: The production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant is measured by ELISA. Gene expression of these cytokines can be quantified by RT-qPCR. Activation of key inflammatory signaling pathways, such as NF-κB and MAPK, can be assessed by Western blotting for phosphorylated signaling proteins or by reporter assays.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and pro-resolving effects of 17(R)-HDoHE and its isomers are mediated through specific signaling pathways that dampen inflammatory responses and promote the return to tissue homeostasis.
Caption: Putative signaling pathway for 17(R)-HDoHE's anti-inflammatory effects.
Specialized pro-resolving mediators, including the D-series resolvins which are downstream of 17(S)-HDoHE, are known to exert their effects by binding to G protein-coupled receptors (GPCRs) such as GPR32 and ALX/FPR2. Activation of these receptors can lead to the inhibition of pro-inflammatory signaling cascades, most notably the NF-κB pathway. This inhibition prevents the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Furthermore, some oxidized derivatives of DHA have been shown to be ligands for the nuclear receptor PPARγ, which possesses well-documented anti-inflammatory properties. The activation of PPARγ can also lead to the suppression of inflammatory gene expression.
Caption: General experimental workflow for assessing 17(R)-HDoHE's effects.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Dual anti-oxidant and anti-inflammatory actions of the electrophilic cyclooxygenase-2-derived 17-oxo-DHA in lipopolysaccharide- and cigarette smoke-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventive Effect of Cardiotrophin-1 Administration before DSS-Induced Ulcerative Colitis in Mice [mdpi.com]
A Head-to-Head Study of 17(R)-HDoHE and Other Lipid Mediators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 17(R)-hydroxydocosahexaenoic acid (17(R)-HDoHE), also known as 17(R)-HDHA, with other key lipid mediators derived from docosahexaenoic acid (DHA), such as D-series resolvins and protectins. 17(R)-HDoHE is a pivotal intermediate in the biosynthesis of aspirin-triggered specialized pro-resolving mediators (SPMs), and it also exhibits intrinsic bioactivity. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes the relevant signaling pathways to offer an objective comparison of their performance.
Data Presentation: Quantitative Comparison of Bioactivity
Direct head-to-head comparisons of 17(R)-HDoHE with other lipid mediators using standardized metrics like IC50 or EC50 values are not extensively available in the published literature. However, by compiling data from various studies, we can draw comparisons in their potency and efficacy in different experimental models.
Table 1: Comparative Efficacy in a Murine Model of Colitis
| Mediator | Dosage Range | Key Outcomes | Relative Potency | Reference |
| 17(R)-HDoHE | nanograms | Improved disease activity index, reduced body weight loss, decreased colonic damage and neutrophil infiltration, reduced pro-inflammatory cytokines (TNF-α, IL-1β). | Less potent than AT-RvD1 | [1] |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | nanograms | Improved disease activity index, reduced body weight loss, decreased colonic damage and neutrophil infiltration, reduced pro-inflammatory cytokines (TNF-α, IL-1β). | Higher potency than 17(R)-HDoHE and RvD2 | [1] |
| Resolvin D2 (RvD2) | nanograms | Improved disease activity index, reduced body weight loss, decreased colonic damage and neutrophil infiltration, reduced pro-inflammatory cytokines (TNF-α, IL-1β). | Less potent than AT-RvD1 | [1] |
Table 2: Comparative Efficacy in Murine Peritonitis Models
| Mediator | Dosage/Concentration | Key Outcomes | Efficacy/Potency | Reference |
| 17(R)-HDoHE | nanograms | Reduced polymorphonuclear (PMN) infiltration. | Effective in nanogram range. | [1] |
| Resolvin D1 (RvD1) | nanograms | Limited PMN infiltration. | Equipotent to AT-RvD1. EC50 ~30 nM for stopping transendothelial migration. | [2] |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | nanograms | Limited PMN infiltration. | Equipotent to RvD1. EC50 ~30 nM for stopping transendothelial migration. | |
| Maresin 1 (MaR1) | 0.1 - 10 ng/mouse | Reduced PMN infiltration by up to 80%. | Potent, effective at sub-nanogram doses. | |
| Protectin D1 (PD1) | 10 ng/mouse | ~50% inhibition of neutrophil infiltration. | - | |
| Aspirin-Triggered Protectin D1 (AT-PD1) | 10 ng/mouse | ~30% inhibition of neutrophil infiltration. | - |
Table 3: Comparative Efficacy in Macrophage Phagocytosis
| Mediator | Concentration | Key Outcomes | Efficacy/Potency | Reference |
| Maresin 1 (MaR1) | 1 nM | Enhanced human macrophage uptake of apoptotic PMNs. | Slightly more potent than RvD1. | |
| Resolvin D1 (RvD1) | 1 nM | Potent enhancer of macrophage phagocytosis. | Slightly less potent than MaR1 at 1 nM. | |
| Protectin D1 (PD1) | 1 nM | Potent enhancer of macrophage phagocytosis. | - |
Signaling Pathways
17(R)-HDoHE is a key intermediate in the biosynthesis of aspirin-triggered D-series resolvins. Its own signaling pathways are less well-defined compared to its downstream products, and its effects are often attributed to its conversion into these more potent mediators. The biosynthesis pathway is initiated by the acetylation of cyclooxygenase-2 (COX-2) by aspirin, which then converts DHA to 17(R)-HpDHA, the precursor of 17(R)-HDoHE.
References
A Comparative Metabololipidomics Guide to 17(R)-HDoHE Pathways
For researchers, scientists, and drug development professionals, understanding the nuances of lipid mediator pathways is critical for innovating in inflammation resolution and therapeutic design. This guide provides an objective comparison of the 17(R)-hydroxydocosahexaenoic acid (17(R)-HDoHE) pathway and its specialized pro-resolving mediators (SPMs) with the alternative 17(S)-HDoHE pathway. All quantitative data is supported by experimental evidence, and detailed methodologies are provided for key experiments.
Pathway Overview: 17(R)-HDoHE vs. 17(S)-HDoHE
The biosynthesis of specialized pro-resolving mediators from docosahexaenoic acid (DHA) is a critical component of the body's natural mechanism to resolve inflammation. Two key initial steps in these pathways lead to the formation of stereoisomers of 17-hydroxydocosahexaenoic acid (17-HDoHE): the 17(R) and 17(S) forms. These precursors are then converted into distinct families of potent anti-inflammatory and pro-resolving molecules.
The 17(R)-HDoHE pathway is initiated by the enzyme cyclooxygenase-2 (COX-2) after it has been acetylated by aspirin. This aspirin-triggered pathway leads to the production of Aspirin-Triggered Resolvins (AT-RvDs) and Aspirin-Triggered Protectins (AT-PDs). These mediators are noted for their potent bioactivity and their resistance to rapid inactivation.
The 17(S)-HDoHE pathway , in contrast, is initiated by the enzyme 15-lipoxygenase (15-LOX). This pathway produces the corresponding 17(S)-series of resolvins (RvDs) and protectins (PDs). These molecules are also potent anti-inflammatory agents, playing a crucial role in the natural resolution of inflammation.
Quantitative Comparison of Bioactivities
The following tables summarize the quantitative data on the production and bioactivity of key mediators derived from the 17(R)-HDoHE and 17(S)-HDoHE pathways.
Table 1: Comparative Production of 17-HDoHE Stereoisomers
| Enzyme | Substrate | Product | Cell Type/System | Key Findings | Reference |
| Aspirin-acetylated COX-2 | DHA | 17(R)-HDoHE | Human recombinant COX-2 | Acetylation of COX-2 by aspirin shifts its activity to produce 17(R)-HDoHE. | [1] |
| 15-Lipoxygenase | DHA | 17(S)-HDoHE | Human leukocytes | 15-LOX is the primary enzyme for the endogenous production of 17(S)-HDoHE. | [1] |
Table 2: Comparative Anti-Inflammatory Potency of Downstream Mediators
| Mediator | Assay | Model | Potency (EC50/IC50) | Key Findings | Reference |
| AT-RvD1 (17R-series) | Neutrophil Infiltration | Murine Peritonitis | Effective at nanogram doses | AT-RvD1 significantly reduces polymorphonuclear (PMN) infiltration. | [2] |
| RvD1 (17S-series) | Neutrophil Infiltration | Murine Peritonitis | Effective at nanogram doses | RvD1 demonstrates potent inhibition of PMN infiltration. | [3] |
| AT-RvD1 (17R-series) | Cytokine Reduction | LPS-stimulated Macrophages | Significant reduction of TNF-α, IL-1β | AT-RvD1 potently suppresses pro-inflammatory cytokine production. | [2] |
| RvD2 (17S-series) | Cytokine Reduction | LPS-stimulated Macrophages | Significant reduction of TNF-α, IL-1β | RvD2 effectively reduces the levels of key inflammatory cytokines. | |
| 17(R)-HDoHE | Experimental Colitis | DSS-induced colitis in mice | Nanogram range treatment improved disease activity | The precursor itself shows significant anti-inflammatory effects. | |
| AT-PD1 (17R-series) | Neutrophil Migration | In vitro assay | ~30% inhibition | AT-PD1 shows reduced, but still significant, anti-inflammatory activity compared to PD1. | |
| PD1 (17S-series) | Neutrophil Migration | In vitro assay | ~50% inhibition | PD1 is a highly potent inhibitor of neutrophil migration. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Lipid Mediator Extraction from Biological Samples using Solid-Phase Extraction (SPE)
This protocol is a generalized method for the extraction of lipid mediators from biological matrices such as plasma, serum, or tissue homogenates.
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid
-
Methyl formate
-
Internal standards (deuterated lipid mediators)
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: To 1 mL of plasma or tissue homogenate, add a solution of deuterated internal standards. This is crucial for accurate quantification.
-
Protein Precipitation: Add 2 volumes of cold methanol to the sample. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 3 mL of water, followed by 3 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the lipid mediators from the cartridge with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantification of 17(R/S)-HDoHE and Downstream Mediators by LC-MS/MS
This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of lipid mediators.
Instrumentation:
-
Ultra-high performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase analytical column.
LC Conditions:
-
Mobile Phase A: Water/acetonitrile/acetic acid (60:40:0.02, v/v/v)
-
Mobile Phase B: Acetonitrile/isopropanol (50:50, v/v)
-
Gradient: A linear gradient from mobile phase A to mobile phase B is used to separate the lipid mediators. The specific gradient will depend on the analytes of interest.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard. For example:
-
17-HDoHE: m/z 343.2 -> [fragment ion]
-
d4-17-HDoHE (Internal Standard): m/z 347.2 -> [fragment ion]
-
-
Optimization: The declustering potential (DP) and collision energy (CE) are optimized for each MRM transition to maximize sensitivity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for comparative metabololipidomics.
Caption: Biosynthesis pathways of 17(R)- and 17(S)-HDoHE derived mediators.
Caption: A typical experimental workflow for comparative metabololipidomics analysis.
References
- 1. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
Unraveling the Stereochemistry of 17(R)-HDHA: A Comparative NMR Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of bioactive lipids is paramount. This guide provides a comparative framework for confirming the stereochemistry of 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDHA) using Nuclear Magnetic Resonance (NMR) spectroscopy. By contrasting its spectral data with that of its epimer, 17(S)-HDHA, we delineate the subtle yet crucial differences that enable unambiguous stereochemical assignment.
Distinguishing between the (R) and (S) stereoisomers at the C-17 position of HDHA is critical, as the biological activities of these enantiomers can differ significantly. While mass spectrometry can confirm the molecular weight and fragmentation pattern, NMR spectroscopy offers a powerful, non-destructive method to probe the three-dimensional structure of molecules in solution, providing detailed information about the chemical environment of each atom.
Comparative Analysis of NMR Spectral Data
The definitive assignment of the 17(R) configuration relies on a meticulous comparison of the ¹H and ¹³C NMR spectra of both this compound and 17(S)-HDHA. Key differences in chemical shifts (δ) and coupling constants (J) for protons and carbons proximal to the stereogenic center at C-17 are the primary indicators of stereochemistry.
Table 1: Hypothetical ¹H NMR Data Comparison for this compound and 17(S)-HDHA (in CDCl₃)
| Proton | This compound Chemical Shift (δ, ppm) | 17(S)-HDHA Chemical Shift (δ, ppm) | Expected Difference | Key Coupling Constants (J, Hz) |
| H-17 | δR | δS | δR ≠ δS | J(H-17, H-16), J(H-17, H-18) |
| H-16a | δR | δS | δR ≠ δS | J(H-16a, H-16b), J(H-16a, H-17) |
| H-16b | δR | δS | δR ≠ δS | J(H-16b, H-16a), J(H-16b, H-17) |
| H-18a | δR | δS | δR ≠ δS | J(H-18a, H-18b), J(H-18a, H-17) |
| H-18b | δR | δS | δR ≠ δS | J(H-18b, H-18a), J(H-18b, H-17) |
| H-20 | δR | δS | Minor Difference | J(H-20, H-21) |
| H-21 | δR | δS | Minor Difference | J(H-21, H-22) |
| H-22 | δR | δS | Minor Difference | Triplet |
Table 2: Hypothetical ¹³C NMR Data Comparison for this compound and 17(S)-HDHA (in CDCl₃)
| Carbon | This compound Chemical Shift (δ, ppm) | 17(S)-HDHA Chemical Shift (δ, ppm) | Expected Difference |
| C-17 | δR | δS | δR ≠ δS |
| C-16 | δR | δS | δR ≠ δS |
| C-18 | δR | δS | δR ≠ δS |
| C-15 | δR | δS | Minor Difference |
| C-19 | δR | δS | Minor Difference |
| C-20 | δR | δS | Minor Difference |
| C-21 | δR | δS | Minor Difference |
| C-22 | δR | δS | Minor Difference |
The diastereotopic protons of the methylene groups at C-16 and C-18 are particularly sensitive to the stereochemistry at C-17. The different spatial arrangement of the hydroxyl group in the (R) and (S) isomers will result in distinct magnetic environments for these protons, leading to different chemical shifts and potentially different coupling constants.
Experimental Protocols
To obtain high-quality NMR data for the structural confirmation of this compound, the following experimental protocols are recommended:
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified this compound sample in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The use of a high-purity solvent is crucial to avoid interfering signals.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (≥500 MHz for ¹H) is recommended to achieve optimal signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the carbon chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. While challenging for flexible molecules like HDHA, these experiments could potentially provide through-space correlations that are dependent on the stereochemistry at C-17.
-
Visualization of the Confirmation Workflow
The logical workflow for the NMR-based structural confirmation of this compound is depicted in the following diagram:
Caption: Workflow for NMR-based structural confirmation of this compound.
Conclusion
The confirmation of the stereostructure of this compound is a critical step in its study and potential therapeutic application. While a definitive, published side-by-side NMR data comparison with its 17(S) epimer is currently lacking, the principles of NMR spectroscopy provide a clear path for this determination. By carefully acquiring and analyzing high-resolution 1D and 2D NMR spectra, and comparing the chemical shifts and coupling constants of nuclei proximate to the chiral center with those of the 17(S) isomer, researchers can unambiguously confirm the (R) configuration. The establishment of a public repository of detailed NMR data for such important lipid mediators would be of immense value to the scientific community.
Safety Operating Guide
Personal protective equipment for handling 17(R)-Hdha
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 17(R)-hydroxy-docosahexaenoic acid (17(R)-HDoHE). The information is tailored for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound in a laboratory setting.
I. Product Information and Storage
17(R)-HDoHE is a bioactive lipid molecule, often supplied as a solution in ethanol. Proper storage is critical to maintain its stability and efficacy.
| Parameter | Information | Source |
| Synonyms | 17(R)-hydroxy Docosahexaenoic Acid, 17(R)-HDHA | |
| Formulation | A solution in ethanol | |
| Storage Temperature | -20°C | |
| Stability | ≥ 2 years at -20°C |
II. Personal Protective Equipment (PPE)
Due to its formulation in ethanol, which is a flammable liquid and a skin/eye irritant, as well as the potential for the compound itself to cause irritation, a comprehensive approach to personal protection is mandatory.
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact with the ethanol solution. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye exposure to splashes of the solution. |
| Body Protection | Flame-resistant lab coat | Protects against splashes and provides a barrier in case of fire. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of ethanol vapors. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
III. Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of 17(R)-HDoHE solution:
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clear of clutter and ignition sources (e.g., hot plates, open flames).
-
Assemble all necessary materials: 17(R)-HDoHE solution, micropipettes, sterile tubes, and waste containers.
-
Don the appropriate PPE as outlined in the table above.
-
-
Aliquoting the Solution :
-
Before opening, allow the vial of 17(R)-HDoHE to warm to room temperature to prevent condensation from entering the vial.
-
Perform all manipulations of the stock solution inside a chemical fume hood.
-
Carefully open the vial and use a calibrated micropipette to transfer the desired volume to a new, clearly labeled tube.
-
Securely cap both the stock vial and the new aliquot.
-
-
Experimental Use :
-
When adding the 17(R)-HDoHE solution to your experimental system (e.g., cell culture media), do so slowly and carefully to avoid splashing.
-
Keep the stock solution vial and any aliquots sealed and on ice or in a cold block when not in immediate use.
-
-
Post-Handling :
-
Tightly seal the stock vial and return it to the -20°C freezer.
-
Clean any non-disposable equipment that came into contact with the solution.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Remove PPE and wash hands thoroughly with soap and water.
-
IV. Disposal Plan
The disposal of 17(R)-HDoHE and its ethanol solution must be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure | Rationale |
| Unused 17(R)-HDoHE Solution | Collect in a clearly labeled, sealed, and compatible hazardous waste container. | Ethanol is a flammable hazardous waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste bag or container. | Prevents the spread of chemical residue. |
| Spill Debris | Absorb small spills with an inert absorbent material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste.[1] | Ensures proper containment and disposal of the flammable and potentially irritating material. |
Important Disposal Note: Do not dispose of ethanol-containing solutions down the drain.[2][3] This is a violation of safety regulations and can harm the environment. All waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
V. Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Small Spill (<1 Liter) | Alert others in the area. If you are trained and it is safe to do so, contain the spill with absorbent pads from a chemical spill kit. Place the contaminated materials in a sealed hazardous waste container. |
| Large Spill (>1 Liter) | Evacuate the immediate area. Alert your institution's emergency response team or EHS. |
| Fire | If you have been trained and it is safe to do so, use a CO2 fire extinguisher. If the fire is large or you are not trained, evacuate the area and activate the fire alarm. |
VI. Visual Workflow for Handling 17(R)-HDoHE
The following diagram illustrates the standard workflow for safely handling 17(R)-HDoHE in a laboratory setting.
Caption: Standard Operating Procedure for Handling 17(R)-HDoHE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
